Product packaging for Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH(Cat. No.:)

Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH

Cat. No.: B12111425
M. Wt: 673.8 g/mol
InChI Key: OXPQHPVFIVMOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Peptide Chemistry and its Academic Significance

Peptide chemistry is a cornerstone of modern biochemical and biomedical research, focusing on the synthesis, structure, and function of peptides—short chains of amino acids linked by peptide bonds. acs.org These molecules are fundamental to countless physiological processes, acting as hormones, neurotransmitters, and signaling molecules. nih.gov The ability to synthesize peptides with defined sequences has revolutionized our capacity to study biological systems, develop new therapeutics, and create novel biomaterials. nih.gov Synthetic peptides serve as invaluable tools for probing protein-protein interactions, mapping enzyme active sites, and designing vaccines. nih.gov The academic significance of peptide chemistry lies in its interdisciplinary nature, bridging organic chemistry, biochemistry, and pharmacology to address complex biological questions.

The synthesis of peptides is a meticulous process, often carried out using solid-phase peptide synthesis (SPPS), a technique that has been refined over decades. nih.gov Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are essential in this process to prevent unwanted side reactions at the N-terminus of the amino acids during the sequential coupling steps. creative-peptides.comspringernature.com The Boc group is a classic and widely used protecting group in peptide synthesis, removable under acidic conditions. creative-peptides.compeptide.com

Rationale for Investigating the Complex Sequence and Stereochemistry of Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH

The specific sequence of this compound is not arbitrary; each component contributes to its value as a research model. The presence of both DL-Tyrosine and DL-Phenylalanine introduces aromatic side chains that can participate in various non-covalent interactions, crucial for molecular recognition and binding studies. The two adjacent glycine (B1666218) residues provide significant conformational flexibility to the peptide backbone, acting as a flexible linker. nih.gov This flexibility allows the peptide to adopt a wide range of conformations, making it an interesting subject for conformational analysis. chemimpex.com

The inclusion of DL-Methionine, a sulfur-containing amino acid, introduces a site susceptible to oxidation, which is a critical aspect in studying oxidative stress and its effects on peptide structure and function. rsc.orgacs.org The most profound feature of this pentapeptide is its mixed stereochemistry, incorporating both D- and L-amino acids. chemicalbook.com Naturally occurring proteins are almost exclusively composed of L-amino acids. The introduction of D-amino acids can confer resistance to enzymatic degradation, a highly desirable property for therapeutic peptides. nih.gov Furthermore, the stereochemistry of a peptide has a profound impact on its three-dimensional structure and, consequently, its biological activity. creative-peptides.com Studying peptides with mixed stereochemistry, like the subject of this article, is therefore crucial for understanding the principles of peptide folding and for the rational design of peptidomimetics with enhanced stability and specific functions. nih.gov

Overview of Advanced Research Domains Pertinent to this compound

This model pentapeptide is relevant to several advanced research areas:

Analytical Chemistry: The complex nature of this peptide makes it an excellent standard for developing and validating analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govnih.gov Its mixed stereochemistry and varied amino acid composition present a challenge for separation and characterization, driving innovation in these fields.

Structural Biology and Spectroscopy: The conformational flexibility endowed by the glycine residues and the presence of aromatic and stereochemically diverse residues make it a suitable candidate for analysis by Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy to study peptide folding and dynamics. nih.govnih.gov

Drug Discovery and Development: As a protected peptide fragment, it can serve as a building block in the synthesis of larger, more complex peptides with potential therapeutic applications. acs.org The incorporation of D-amino acids is a key strategy in designing peptide-based drugs with improved pharmacokinetic profiles. nih.gov

Proteomics and Metabolomics: Understanding the fragmentation patterns of methionine-containing peptides in mass spectrometry is crucial for accurate protein identification and characterization in proteomics studies. nih.govacs.org This pentapeptide can be used to investigate these fragmentation pathways in a controlled manner.

Scope and Objectives of Scholarly Inquiry into this compound

The primary objectives of studying this compound are to:

Elucidate the influence of mixed stereochemistry on the peptide's conformational preferences and secondary structure.

Characterize its behavior under various analytical conditions, particularly in liquid chromatography and mass spectrometry, to establish it as a reference compound.

Investigate the chemical reactivity of the methionine residue within the peptide context, especially its susceptibility to oxidation.

Utilize it as a model system to refine synthetic and purification methodologies for complex peptides.

By addressing these objectives, research on this pentapeptide contributes to the broader understanding of peptide science and facilitates the development of new technologies and therapeutic agents.

Compound Information

Compound Name
This compound
DL-Tyrosine
Glycine
DL-Phenylalanine
DL-Methionine
tert-Butoxycarbonyl (Boc)

Physicochemical Properties

PropertyValue
Molecular Formula C32H43N5O9S
Molecular Weight 689.8 g/mol
Appearance Expected to be a white solid
Solubility Expected to be soluble in organic solvents like DMF and DMSO
Chiral Centers 3 (in Tyr, Phe, and Met residues)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H43N5O9S B12111425 Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH

Properties

IUPAC Name

2-[[2-[[2-[[2-[[3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O9S/c1-32(2,3)46-31(45)37-24(17-21-10-12-22(38)13-11-21)28(41)34-18-26(39)33-19-27(40)35-25(16-20-8-6-5-7-9-20)29(42)36-23(30(43)44)14-15-47-4/h5-13,23-25,38H,14-19H2,1-4H3,(H,33,39)(H,34,41)(H,35,40)(H,36,42)(H,37,45)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPQHPVFIVMOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N5O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Boc Dl Tyr Gly Gly Dl Phe Dl Met Oh

Strategic Design of Peptide Synthesis Routes for Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH

The synthesis of this compound necessitates a carefully considered strategic approach to ensure high purity and yield. The choice between solution-phase and solid-phase synthesis is a primary consideration, each offering distinct advantages and disadvantages. Key factors influencing this decision include the desired scale of synthesis, the need for purification of intermediates, and the potential for side reactions associated with specific amino acid residues.

Solution-Phase Peptide Synthesis Approaches for this compound

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, offers the advantage of easier purification of intermediates and scalability. For a pentapeptide such as this compound, solution-phase strategies can be highly effective.

A plausible fragmentation strategy could involve the synthesis of Boc-DL-Tyr-Gly-OH and H-Gly-DL-Phe-DL-Met-OH, followed by their condensation. The choice of coupling reagents is critical to minimize racemization, especially at the C-terminal residue of the acylating fragment. The use of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) is common.

Fragment 1Fragment 2Coupling StrategyKey Considerations
Boc-DL-Tyr-Gly-OHH-Gly-DL-Phe-DL-Met-OHDCC/HOBt or HATUPotential for racemization at the Gly residue of Fragment 1 (minimal risk). Purification of fragments is crucial.
Boc-DL-Tyr-Gly-Gly-OHH-DL-Phe-DL-Met-OHTBTU/DIPEAIncreased length of the acylating fragment may lead to solubility issues.

Table 1: Illustrative Fragment Condensation Strategies for this compound

Stepwise elongation in solution involves the sequential addition of single amino acid residues to the growing peptide chain, starting from the C-terminus. This method requires a deprotection step after each coupling. Given the N-terminal Boc protection of the final product, a Boc-based strategy for the entire synthesis is a logical choice.

The synthesis would commence with DL-Methionine methyl or benzyl (B1604629) ester, followed by the sequential coupling of Boc-DL-Phe-OH, Boc-Gly-OH, Boc-Gly-OH, and finally Boc-DL-Tyr(Bzl)-OH. The benzyl group on the tyrosine side chain prevents side reactions and is typically removed in the final step. However, since the final product retains the hydroxyl group, a protecting group that can be selectively removed while keeping the Boc group intact would be necessary, or the final deprotection would need to be carefully controlled.

A general procedure for a coupling step would involve activating the carboxylic acid of the incoming Boc-protected amino acid with a coupling reagent and then reacting it with the free amine of the growing peptide chain. After each coupling, the Boc group is removed with an acid such as trifluoroacetic acid (TFA) to prepare for the next coupling cycle. rsc.org

Solid-Phase Peptide Synthesis (SPPS) Methodologies for this compound

Solid-phase peptide synthesis (SPPS) has become the standard for routine peptide synthesis due to its ease of automation and purification. biosynth.com The growing peptide chain is anchored to an insoluble polymeric support, and excess reagents and by-products are removed by simple filtration and washing. lsu.edu

Two primary strategies dominate SPPS: Boc-SPPS and Fmoc-SPPS, distinguished by the N-α-protecting group used. iris-biotech.de

Boc-SPPS: This strategy utilizes the acid-labile Boc group for temporary N-α-protection and more acid-stable protecting groups for the side chains (e.g., benzyl-based). peptide.com The final cleavage from the resin and removal of side-chain protecting groups is typically achieved with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). chempep.com For the synthesis of this compound, the final cleavage would need to be carefully controlled to retain the N-terminal Boc group. This can be achieved by using a highly acid-labile resin.

Fmoc-SPPS: This approach employs the base-labile Fmoc group for N-α-protection and acid-labile side-chain protecting groups (e.g., t-butyl based). iris-biotech.de Deprotection of the Fmoc group is typically done with a solution of piperidine (B6355638) in DMF. iris-biotech.de To obtain the N-terminally Boc-protected final product, the last amino acid coupled would be Boc-DL-Tyr(tBu)-OH instead of an Fmoc-protected one. The final cleavage from the resin and removal of side-chain protecting groups is achieved with a milder acid cocktail, most commonly containing TFA. nih.gov

SPPS StrategyN-α-ProtectionSide-Chain Protection (Tyr)Deprotection (N-α)Final Cleavage/Deprotection
Boc-SPPS BocBenzyl (Bzl) peptide.com50% TFA in DCM peptide.comHF or TFMSA chempep.com
Fmoc-SPPS Fmoctert-Butyl (tBu)20% Piperidine in DMF iris-biotech.deTFA-based cocktail nih.gov

Table 2: Comparison of Boc-SPPS and Fmoc-SPPS for the Synthesis of the Target Peptide

The choice of resin and linker is crucial for a successful SPPS. nih.gov The linker connects the growing peptide chain to the solid support and dictates the conditions required for the final cleavage, thereby determining the form of the C-terminus of the peptide. biosynth.com

For the synthesis of a peptide with a C-terminal carboxylic acid, such as this compound, several resin-linker combinations are suitable:

Merrifield Resin: This is a classic resin for Boc-SPPS, consisting of a chloromethylated polystyrene support. The first amino acid is typically attached via its cesium salt to form a benzyl ester linkage. chempep.com Cleavage requires strong acids like HF.

PAM Resin (Phenylacetamidomethyl): An improvement over the Merrifield resin for Boc-SPPS, the PAM linker provides greater stability to the repeated acid treatments for Boc deprotection, reducing premature peptide loss. chempep.com Cleavage is also achieved with strong acids.

Wang Resin: Commonly used in Fmoc-SPPS, this resin has a p-alkoxybenzyl alcohol linker that allows for cleavage under moderately acidic conditions (e.g., TFA), yielding a C-terminal carboxylic acid. researchgate.net

2-Chlorotrityl Chloride (2-CTC) Resin: This highly acid-labile resin is particularly useful for Fmoc-SPPS when aiming to produce protected peptide fragments. researchgate.net Cleavage can be achieved with very mild acidic conditions, which would be advantageous for preserving the N-terminal Boc group and other acid-sensitive functionalities.

The choice of resin also depends on the properties of the peptide sequence. The presence of hydrophobic residues like Phenylalanine might suggest the use of more hydrophilic composite resins like PEG-polystyrene to improve solvation and coupling efficiency. rsc.org

ResinTypical SPPS StrategyLinker TypeCleavage ConditionsSuitability for this compound
MerrifieldBoc-SPPSBenzyl EsterHFSuitable, but may have some peptide loss during synthesis. chempep.com
PAMBoc-SPPSPhenylacetamidomethylHFMore stable than Merrifield, reducing peptide loss. chempep.com
WangFmoc-SPPSp-Alkoxybenzyl AlcoholTFAGood choice for Fmoc strategy, providing the C-terminal acid. researchgate.net
2-Chlorotrityl ChlorideFmoc-SPPSTritylDilute TFA/DCMExcellent for obtaining the fully protected peptide, preserving the Boc group. researchgate.net

Table 3: Comparison of Resins for the SPPS of this compound

Hybrid Synthesis Techniques Integrating Solution and Solid-Phase Strategies for this compound

The synthesis of complex peptides such as this compound can advantageously employ a hybrid approach that combines the efficiencies of solid-phase peptide synthesis (SPPS) with the versatility of solution-phase synthesis. cblpatras.gr This strategy involves the synthesis of peptide fragments on a solid support, which are then cleaved and coupled together in solution.

For the target peptide, a convergent hybrid synthesis strategy could be designed. For instance, the dipeptide fragment Boc-DL-Tyr(Bzl)-Gly-OH and the tripeptide fragment H-Gly-DL-Phe-DL-Met-OH could be synthesized separately. The Boc-DL-Tyr(Bzl)-Gly-OH fragment would be assembled on a solid support, likely a 2-chlorotrityl chloride resin to allow for mild cleavage conditions that keep the side-chain protecting groups intact. cblpatras.gr The tripeptide fragment could be synthesized either on a different solid support or entirely in solution.

Once the protected fragments are obtained and purified, they are coupled in solution. This fragment condensation approach offers several benefits, including the ability to purify intermediates at each stage, which can lead to a final product of higher purity. cblpatras.gr Furthermore, difficult couplings or sequences prone to aggregation on a solid support can sometimes be more effectively managed in solution. nih.gov

Protecting Group Chemistry in the Synthesis of this compound

The selection and manipulation of protecting groups are paramount to the successful synthesis of this compound, preventing unwanted side reactions and ensuring the correct peptide sequence is formed. peptide.com

The tert-butyloxycarbonyl (Boc) group serves as the temporary protecting group for the N-terminus of the growing peptide chain. seplite.com The Boc group is acid-labile and is typically removed using moderately acidic conditions, such as 20% to 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). seplite.com This deprotection step reveals a free amino group, ready for coupling with the next Boc-protected amino acid in the sequence. The choice of the Boc group is strategic as it is stable to the conditions required for the coupling reactions and for the cleavage of some side-chain protecting groups. seplite.com

An orthogonal protection strategy is crucial, allowing for the selective removal of protecting groups without affecting others. peptide.com In the synthesis of this compound, the side chains of Tyrosine and Methionine require careful consideration.

Tyrosine (Tyr): The hydroxyl group of the tyrosine side chain is typically protected to prevent side reactions. In Boc-based synthesis, the benzyl (Bzl) ether is a common protecting group for tyrosine, yielding Boc-Tyr(Bzl)-OH. peptide.compeptide.com The Bzl group is stable to the acidic conditions used for Boc removal but can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF), at the end of the synthesis. seplite.com

Phenylalanine (Phe): The side chain of phenylalanine is a benzyl group, which is generally non-reactive and does not require a protecting group during peptide synthesis. peptide.com

Methionine (Met): The thioether side chain of methionine is susceptible to oxidation to the sulfoxide (B87167) during synthesis and cleavage. peptide.comnih.gov To mitigate this, methionine can be incorporated as Boc-Met(O)-OH, where the sulfoxide acts as a protecting group. peptide.comsigmaaldrich.com The sulfoxide can then be reduced back to methionine during the final deprotection and cleavage steps. sigmaaldrich.com Alternatively, scavengers such as dimethyl sulfide (B99878) (DMS) can be added during the cleavage step to prevent oxidation. peptide.com

Table 1: Side-Chain Protecting Groups for this compound Synthesis

Amino AcidSide Chain Functional GroupProtecting GroupCleavage Condition
DL-TyrosinePhenolic HydroxylBenzyl (Bzl)Strong acid (e.g., HF)
Glycine (B1666218)NoneN/AN/A
DL-PhenylalaninePhenylNoneN/A
DL-MethionineThioetherSulfoxide (O) or noneReduction or use of scavengers

The final deprotection step involves the removal of all protecting groups, including the N-terminal Boc group (if still present) and the side-chain protecting groups, as well as cleavage of the peptide from the solid support if SPPS was used. In Boc chemistry, this is typically achieved with strong acids like anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). sigmaaldrich.comchempep.com

The harshness of these reagents can impact the integrity of the peptide. For instance, the thioether of methionine is particularly sensitive to oxidation and alkylation during acidolytic cleavage. nih.govacs.org To minimize such side reactions, a "low-high" HF cleavage procedure can be employed. The "low" step uses a lower concentration of HF with scavengers like dimethyl sulfide to reduce the Met(O) and protect the thioether. The "high" step then uses a higher concentration of HF to cleave the remaining protecting groups and the peptide from the resin. sigmaaldrich.com The choice of scavengers in the cleavage cocktail is critical to preserve the integrity of the final peptide. chempep.com

Table 2: Common Deprotection Reagents and Scavengers in Boc Chemistry

ReagentPurposePotential Side EffectsCommon Scavengers
Trifluoroacetic Acid (TFA)Boc group removalCan cause partial cleavage of some side-chain protecting groups with repeated use.Triisopropylsilane (TIS)
Hydrogen Fluoride (HF)Final cleavage and deprotectionHighly toxic and corrosive; can cause side-chain modifications.Anisole, p-cresol (B1678582), dimethyl sulfide (DMS), ethanedithiol (EDT)
Trifluoromethanesulfonic Acid (TFMSA)Alternative to HF for final cleavageStrong acid that can cause side reactions.Thioanisole, m-cresol

Racemization Control and Stereochemical Integrity in this compound Synthesis

Given that the target peptide is a mixture of DL-amino acids, controlling unwanted racemization at the chiral centers of the L- or D-amino acids used as starting materials is still a critical consideration to ensure the final product is the desired mix of diastereomers.

Racemization can occur during the activation of the carboxyl group of an amino acid for peptide bond formation. nih.govpeptide.com The activated amino acid can form an oxazolone (B7731731) intermediate, which is prone to racemization. peptide2.com Several strategies are employed to minimize this side reaction.

The choice of coupling reagent is crucial. Carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are effective but can lead to significant racemization if used alone. peptide2.com Therefore, they are almost always used in conjunction with additives that suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). peptide.com These additives react with the activated amino acid to form an active ester that is less prone to racemization.

The sequence of the peptide itself can influence the extent of racemization. The coupling of a glycine residue, which is achiral, does not present a risk of racemization at that position. However, the coupling of the phenylalanine residue to the growing peptide chain requires careful control of the reaction conditions, such as temperature and the choice of base, to maintain its stereochemical integrity. researchgate.net Using a less sterically hindered base can also help to reduce the rate of racemization. luxembourg-bio.com

Table 3: Common Coupling Reagents and Additives for Racemization Suppression

Coupling ReagentAdditiveKey Advantage
DCC/DICHOBtWidely used, cost-effective, and efficient at suppressing racemization.
DCC/DICHOAtGenerally more effective at suppressing racemization than HOBt.
HBTU/HATU-Uronium/aminium-based reagents that incorporate the activating agent and can lead to faster couplings with low racemization.

Methodologies for Evaluating Racemization Levels in Synthetic this compound

The intentional inclusion of DL-amino acids in the target compound means that the final product is a mixture of multiple diastereomers. However, it is crucial to verify that no additional, unintended racemization occurs during the coupling steps of the synthesis. Racemization primarily happens at the carboxy-activated amino acid during the coupling reaction. nih.gov Evaluating the stereochemical purity of the resulting peptide mixture is essential to confirm the composition of the final product. Several analytical techniques are employed for this purpose.

Capillary Electrophoresis (CE): This high-resolution separation technique is exceptionally well-suited for analyzing the stereoisomeric purity of peptides. By using a chiral selector in the buffer system, such as 18-crown-6-tetracarboxylic acid, it is possible to separate all potential optical isomers of a peptide in a single run. nih.gov This method can detect epimers at levels as low as 0.05%, providing a highly sensitive tool for quality control without requiring prior hydrolysis of the peptide. nih.gov The formation of stereoisomers can be quantified, with studies showing that racemization can be kept to 0.4% or less per synthesis cycle under optimized conditions. nih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for separating enantiomers and diastereomers. For peptides, direct analysis of the diastereomeric mixture is often possible. Alternatively, the peptide can be hydrolyzed into its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by reverse-phase HPLC. nih.gov However, care must be taken as the hydrolysis step itself can induce racemization. nih.gov Gas Chromatography (GC) on a chiral column after hydrolysis and derivatization is another established method for determining the enantiomeric ratio of the constituent amino acids. biosynth.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can also be used to measure racemization. By using chiral solvating agents or by converting the diastereomeric peptides into derivatives (e.g., using Mosher's acid), it may be possible to resolve the signals of the different stereoisomers and quantify their relative proportions. acs.org

Table 1: Comparison of Methodologies for Racemization Evaluation
MethodologyPrincipleAdvantagesConsiderationsReference
Capillary Electrophoresis (CE)Separation of isomers in a capillary based on electrophoretic mobility using a chiral selector.High resolution, high sensitivity (LOD ~0.05%), analyzes intact peptide, avoids hydrolysis-induced racemization.Requires method development for specific peptides; sensitive to buffer pH. nih.gov
Chiral HPLCDirect separation of diastereomers on a chiral stationary phase.Direct analysis of the peptide mixture, preparative potential.Finding a suitable chiral stationary phase can be challenging. acs.org
GC/HPLC after Hydrolysis & DerivatizationPeptide is hydrolyzed to amino acids, which are derivatized with a chiral reagent and separated.Well-established for amino acid analysis, high sensitivity.Hydrolysis step can introduce additional racemization; indirect method. nih.govbiosynth.com
NMR SpectroscopyDifferentiation of diastereomers using chiral solvating agents or derivatization.Provides detailed structural information, non-destructive.Lower sensitivity compared to CE and chromatography; may require derivatization. acs.org

Purification and Isolation Methodologies for Synthetic this compound

Following synthesis, the crude product contains the target peptide along with impurities such as deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups. bachem.com Effective purification is critical to isolate this compound at the desired purity level.

Chromatography is the cornerstone of peptide purification. The choice of technique depends on the peptide's properties, particularly its hydrophobicity and solubility.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and powerful method for peptide purification. bachem.com Separation is based on the hydrophobicity of the molecules. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), often containing an ion-pairing agent such as trifluoroacetic acid (TFA). bachem.com A gradient of increasing organic solvent concentration is used to elute the components, with more hydrophobic species being retained longer on the column. bachem.com Given the hydrophobic nature of the Boc protecting group and the aromatic residues (Tyr, Phe), RP-HPLC is highly effective for purifying this compound.

Normal-Phase Chromatography: Fully protected peptides are often hydrophobic and may have limited solubility in the aqueous solutions used for RP-HPLC. nih.govbiotage.com Normal-phase chromatography, using a polar stationary phase (like silica (B1680970) gel) and a non-polar organic mobile phase (e.g., chloroform/methanol mixtures), can be an excellent alternative. biotage.comnih.gov This technique is particularly useful for purifying protected peptide fragments, allowing for efficient separation on a gram scale. nih.gov

Centrifugal Partition Chromatography (CPC): This is a support-free liquid-liquid chromatographic technique that can overcome the solubility issues of hydrophobic protected peptides. nih.gov It utilizes biphasic solvent systems and is well-suited for large-scale purification, offering an alternative to traditional column chromatography. nih.gov

Table 2: Chromatographic Techniques for Peptide Purification
TechniqueStationary PhaseMobile PhaseSeparation PrincipleSuitability for this compoundReference
Reversed-Phase HPLC (RP-HPLC)Non-polar (e.g., C18 silica)Polar (e.g., Water/Acetonitrile + TFA)HydrophobicityHigh; standard method for final purification. bachem.com
Normal-Phase HPLCPolar (e.g., Silica Gel)Non-polar (e.g., Chloroform/Methanol/Acetic Acid)PolarityHigh; excellent for protected, hydrophobic peptides with poor aqueous solubility. nih.gov
Ion-Exchange Chromatography (IEX)Charged resinBuffered solution with salt gradientNet chargeModerate; less effective for protected peptides with a neutral charge but can separate charged impurities. gilson.com
Centrifugal Partition Chromatography (CPC)None (liquid-liquid)Biphasic solvent systemPartition coefficientHigh; good for large-scale purification and overcoming solubility issues. nih.gov

Crystallization is a powerful technique for purification that can significantly increase the purity of a compound, often used as a final step after chromatography. creative-peptides.comcambrex.com It offers advantages such as significant impurity rejection, improved stability, and easier handling of the final product. creative-peptides.comcambrex.com

Process: The general procedure involves dissolving the crude or partially purified peptide in a suitable solvent at a high concentration. creative-peptides.com A precipitant (or anti-solvent) is then slowly added, or the solvent is slowly evaporated, to decrease the peptide's solubility and induce the formation of an ordered, crystalline solid. The success of peptide crystallization is highly dependent on a range of factors.

Key Parameters for Peptide Crystallization:

Solvents: A solvent screen is essential to find a system where the peptide is soluble but can be brought to supersaturation. approcess.com Common solvents include water, buffers, or organic solvents like dimethylformamide (DMF).

Precipitants: Agents like polyethylene (B3416737) glycol (PEG), salts (e.g., ammonium (B1175870) sulfate), or organic solvents in which the peptide is insoluble are used to induce crystallization. creative-peptides.com

pH: The pH of the solution can dramatically affect solubility and the propensity to crystallize. For this compound, which has a free C-terminal carboxylic acid and a phenolic hydroxyl group on tyrosine, pH adjustment is a critical parameter.

Temperature: Controlled temperature variations can facilitate crystal growth. approcess.com

Peptide Concentration: A sufficiently high concentration is required for crystallization to occur. creative-peptides.com

Common Crystallization Methods:

Vapor Diffusion (Hanging or Sitting Drop): This is the most common method, where a drop of the peptide/precipitant mixture equilibrates with a larger reservoir of the precipitant solution via the vapor phase. americanpeptidesociety.orgnih.gov This allows for a slow increase in peptide and precipitant concentration, promoting the growth of high-quality crystals.

Batch Crystallization: The peptide solution is mixed with the precipitant directly and allowed to stand undisturbed. This method is simpler but offers less control over crystal growth. americanpeptidesociety.org

Table 3: Potential Crystallization Conditions for this compound
ParameterVariableExample/RationaleReference
SolventOrganic/Aqueous MixturesDissolve peptide in a minimal amount of DMF or methanol, as it is a protected peptide. creative-peptides.com
PrecipitantAnti-solventSlowly add water, ether, or a non-polar solvent like hexane (B92381) to the peptide solution. creative-peptides.comcambrex.com
pHAcidic to NeutralAdjusting pH to near the pKa of the C-terminal carboxyl group may reduce solubility and promote crystallization. Low starting pH has proven effective for other peptides. cambrex.com
TemperatureConstant, controlledTypically performed at a constant 4°C or 20°C in an undisturbed location. cambrex.com
MethodVapor DiffusionAllows for slow, controlled crystal growth, leading to higher purity. americanpeptidesociety.org

Yield Optimization and Scalability Considerations for this compound Production

Synthesis Strategy:

Liquid-Phase Peptide Synthesis (LPPS): For large-scale production, LPPS can be advantageous over Solid-Phase Peptide Synthesis (SPPS). nih.govbachem.com LPPS is performed in solution and can lead to higher crude purity, lower reagent consumption, and greater ease of scaling, although it can be more labor-intensive due to the need for isolation after each step. nih.govthermofisher.com

Solid-Phase Peptide Synthesis (SPPS): While SPPS allows for the use of excess reagents to drive reactions to completion and simplifies purification between steps, it can be challenging to scale up. lsu.edu The presence of methionine also poses a problem, as it is prone to oxidation and S-alkylation during the final acidic cleavage from the resin. acs.orgnih.gov Using scavengers in the cleavage cocktail is essential to minimize these side reactions. biotage.com

Purification and Yield: The purification process, particularly multi-step chromatography, is often a major bottleneck where significant product loss can occur. bachem.com Optimizing the chromatographic separation to achieve the desired purity in a single step is ideal. Crystallization can serve as a highly effective and cost-efficient alternative or complement to chromatography for large-scale purification, potentially increasing the final yield by providing a more direct route to a high-purity product. cambrex.com

Residue-Specific Challenges:

Methionine: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide. nih.govbiotage.com This can occur during synthesis or cleavage. Incorporating reducing agents or using methionine sulfoxide as a building block, followed by a final reduction step, are strategies to obtain the desired homogeneous peptide. researchgate.net

Glycine: While chemically simple, repeated glycine residues can sometimes lead to aggregation or difficult couplings. Optimizing coupling reagents and reaction times can mitigate this.

DL-Isomers: The synthesis will produce a complex mixture of diastereomers. While this is the target, it complicates purification as the different stereoisomers may have slightly different retention times in chromatography, potentially leading to broader peaks and difficulty in isolating a uniform product fraction.

Table 4: Factors for Yield Optimization and Scalability
FactorConsideration for OptimizationImpact on Yield and ScalabilityReference
Synthesis MethodChoice between Solid-Phase (SPPS) and Liquid-Phase (LPPS) synthesis.LPPS is often more scalable and can result in lower reagent consumption. SPPS is automatable but can be harder to scale. nih.govbachem.comcreative-peptides.com
Coupling ReagentsSelect efficient coupling reagents and additives to minimize racemization and ensure complete reactions.Higher coupling efficiency leads to higher crude purity and less need for extensive purification, thus improving overall yield. lsu.edu
Methionine Protection/HandlingUse of scavengers during cleavage or a two-step synthesis using Met(O) followed by reduction.Prevents formation of oxidized impurities, simplifying purification and increasing the yield of the correct peptide. nih.govresearchgate.net
Purification StrategyDevelop a highly resolving chromatography method or a robust crystallization protocol.Efficient purification minimizes product loss. Crystallization can be more cost-effective and scalable than chromatography. bachem.comcambrex.com
Process IntegrationStreamline the workflow from synthesis to final purification to minimize handling steps and transfers.Fewer steps reduce cumulative product loss and decrease overall production time. bachem.com

Stereochemical Aspects and Diastereomeric Complexity of Boc Dl Tyr Gly Gly Dl Phe Dl Met Oh

Implications of DL-Amino Acid Residues in Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH

The use of racemic mixtures of tyrosine, phenylalanine, and methionine in the synthesis of this pentapeptide is a deliberate choice that leads to a predictable, yet complex, array of stereoisomers. Unlike peptides composed solely of L- or D-amino acids, the inclusion of DL-residues fundamentally alters the stereochemical landscape of the resulting product.

The synthesis of this compound, which contains three chiral centers from the DL-amino acids, results in the formation of a mixture of 2³ = 8 stereoisomers. Since glycine (B1666218) is achiral, it does not contribute to the number of stereoisomers. These eight stereoisomers exist as four pairs of enantiomers. Within this mixture, the relationship between any two stereoisomers that are not mirror images of each other is diastereomeric.

For instance, the following represent some of the possible diastereomers:

Boc-L-Tyr-Gly-Gly-L-Phe-L-Met-OH

Boc-D-Tyr-Gly-Gly-L-Phe-L-Met-OH

Boc-L-Tyr-Gly-Gly-D-Phe-L-Met-OH

Boc-L-Tyr-Gly-Gly-L-Phe-D-Met-OH

The formation of these diastereomers is a direct consequence of the non-stereospecific nature of the peptide bond formation when using racemic starting materials. Each coupling step involving a DL-amino acid has an equal probability of incorporating either the D- or L-enantiomer, leading to a statistical distribution of the various diastereomeric products.

The stereochemistry of individual amino acid residues is a primary determinant of the local and global conformation of a peptide backbone. The φ and ψ dihedral angles of an amino acid residue are constrained to specific regions of the Ramachandran plot, and these constraints differ for L- and D-amino acids. The incorporation of D-amino acids can induce significant changes in the secondary and tertiary structure of a peptide. nih.gov

Separation and Resolution Methodologies for Diastereomers of this compound

Given that the synthesis of this compound yields a complex mixture of diastereomers, their separation is crucial for studying the properties of individual stereoisomers. Diastereomers, unlike enantiomers, have different physical properties, which allows for their separation by various chromatographic and crystallization techniques.

Chiral chromatography is a powerful tool for the separation of stereoisomers. chromatographytoday.com For a diastereomeric mixture like that of this compound, even conventional reversed-phase high-performance liquid chromatography (RP-HPLC) can be effective. nih.gov The subtle differences in the hydrophobicity and secondary structure of the diastereomers, arising from the different spatial arrangements of the amino acid side chains, can lead to differential retention on an achiral stationary phase. nih.gov

For more challenging separations, or for the analytical and preparative resolution of all stereoisomers, dedicated chiral stationary phases (CSPs) are employed. chromatographytoday.comchiraltech.com These CSPs create a chiral environment that interacts differently with each diastereomer, leading to their separation. Several types of CSPs are available, including those based on polysaccharides, macrocyclic glycopeptides, and cyclodextrins. mdpi.comslideshare.net The choice of CSP and the mobile phase conditions are critical for achieving optimal resolution of the peptide diastereomers. chiraltech.com

Table 1: Commonly Used Chiral Stationary Phases for Peptide Separation

Chiral Stationary Phase (CSP) Type Principle of Separation Applicable Modes
Polysaccharide-based (e.g., cellulose, amylose) Forms chiral cavities and interacts via hydrogen bonding, dipole-dipole, and steric interactions. mdpi.com Normal Phase, Reversed Phase, Polar Organic
Macrocyclic Glycopeptide (e.g., teicoplanin, vancomycin) Offers multiple interaction sites including ionic, hydrogen bonding, and inclusion complexation. chromatographytoday.comslideshare.net Normal Phase, Reversed Phase, Polar Organic, Polar Ionic
Cyclodextrin-based Forms inclusion complexes with hydrophobic parts of the analyte fitting into the non-polar cavity. slideshare.net Reversed Phase, Polar Organic

| Zwitterionic (e.g., Cinchona-derived) | Utilizes double ion-pairing and zwitterionic interactions, effective for amino acids and small peptides. chiraltech.com | Polar Organic, Aqueous |

This table provides an interactive overview of common chiral stationary phases used in the separation of peptide stereoisomers.

Crystallization is another fundamental technique for separating diastereomers. researchgate.net Since diastereomers have different solubility properties, it is possible to selectively crystallize one diastereomer from a solution containing the mixture, leaving the others in the mother liquor. wikipedia.org This process, known as diastereomeric recrystallization, relies on finding a suitable solvent system where the solubility difference between the diastereomers is maximized. wikipedia.org

The process often involves screening various solvents and conditions to identify those that promote the crystallization of a single, pure diastereomer. americanpeptidesociety.orgnih.gov Co-crystallization with certain excipients can also be employed to enhance the stability and crystalline nature of the peptide. approcess.com The success of this method is dependent on the thermodynamic properties of the diastereomeric system, specifically the eutectic composition, which determines the maximum yield of the pure crystallized diastereomer. wikipedia.org

Stereochemical Characterization Techniques for this compound

Once the diastereomers of this compound are separated, various analytical techniques can be employed to determine their absolute stereochemistry and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of peptides in solution. creative-biostructure.com For determining the stereochemistry and conformation of the separated diastereomers, multi-dimensional NMR experiments are particularly useful. uzh.ch Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) help in assigning the proton resonances to specific amino acid residues. uzh.ch The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides information about through-space proximity of protons, which is crucial for determining the peptide's conformation and the relative stereochemistry of the chiral centers. uzh.ch The use of stable isotope labeling (e.g., ¹³C, ¹⁵N) can further enhance the resolution and information content of the NMR spectra. nih.gov

X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a molecule in the solid state at atomic resolution. americanpeptidesociety.org To perform X-ray crystallography, a single, high-quality crystal of a pure diastereomer is required. nih.gov The process involves growing a suitable crystal, which can be challenging for flexible peptides, and then analyzing the diffraction pattern of X-rays passed through the crystal. nih.govapprocess.com The resulting electron density map allows for the precise determination of the atomic coordinates, bond lengths, bond angles, and the absolute configuration of each chiral center. americanpeptidesociety.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Boc-L-Tyr-Gly-Gly-L-Phe-L-Met-OH
Boc-D-Tyr-Gly-Gly-L-Phe-L-Met-OH
Boc-L-Tyr-Gly-Gly-D-Phe-L-Met-OH
Boc-L-Tyr-Gly-Gly-L-Phe-D-Met-OH
Tyrosine
Glycine
Phenylalanine

This table lists all the chemical compounds referred to in this article.

Chiroptical Spectroscopic Methodologies for this compound (e.g., Circular Dichroism)

The presence of three chiral centers (DL-Tyr, DL-Phe, DL-Met) means that a synthesis would yield 2³ = 8 diastereomers. The CD spectrum of the mixture would be a population-weighted average of the spectra of all individual diastereomers present. The aromatic side chains of Tyrosine and Phenylalanine are strong chromophores in the near-UV region (250-300 nm), and their spatial arrangement would significantly influence the CD signal. The peptide backbone amides contribute to the far-UV spectrum (190-250 nm), providing information on secondary structural elements like β-turns or random coils.

A hypothetical research approach would involve:

Synthesis and Isolation: Attempted separation of the diastereomeric mixture using chiral chromatography (e.g., HPLC with a chiral stationary phase).

CD Spectral Acquisition: Recording the CD spectra of both the unresolved mixture and any isolated diastereomers in various solvents to assess conformational changes.

Spectral Interpretation: The resulting spectra would be complex. A positive or negative signal in the near-UV region would indicate different average spatial arrangements of the aromatic chromophores. Far-UV signals would likely indicate a predominantly disordered or random coil conformation, typical for short, flexible, unprotected peptides, although the Boc-protecting group and the mix of D and L residues could induce specific turn-like structures.

Without experimental data, a hypothetical data table for a comparative study might look as follows:

Table 1: Hypothetical Circular Dichroism Maxima for Boc-Peptide Diastereomers This data is illustrative and represents a potential outcome of an experimental study.

DiastereomerSolventFar-UV λmax (nm)Near-UV λmax (nm) (Tyr/Phe Region)
MixtureMethanol~205 (negative), ~220 (shoulder)~275 (weak positive)
Isolated Isomer 1 (e.g., L-Tyr, L-Phe, L-Met)Methanol~208 (strong negative), ~222 (negative)~278 (defined positive)
Isolated Isomer 2 (e.g., D-Tyr, L-Phe, D-Met)Methanol~206 (weak negative)~276 (defined negative)

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Diastereomeric Purity Assessment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of peptides and is particularly sensitive to the stereochemical environment of each nucleus. For a diastereomeric mixture of this compound, NMR would be the primary method for assessing its complexity and, potentially, quantifying the ratio of different diastereomers.

Because diastereomers have distinct physical properties, their corresponding nuclei are chemically non-equivalent and should, in principle, produce separate signals in the NMR spectrum. The complexity of the ¹H NMR spectrum would be a direct reflection of the number of diastereomers present. Key spectral regions for analysis would include:

Amide NH protons (δ ≈ 7-9 ppm): Each diastereomer would present a unique set of amide proton signals.

Alpha-protons (CαH) (δ ≈ 4-5 ppm): The chemical shift of the CαH of each amino acid is highly sensitive to the configuration of its own and neighboring residues. For the DL-residues, one would expect to see a doubling of signals for adjacent residues and a complex multiplet pattern for the racemic residue itself.

Boc-group protons (δ ≈ 1.4 ppm): The nine equivalent protons of the tert-butyl group should ideally give a single sharp peak. However, slight differences in the magnetic environment could lead to the appearance of multiple singlets, each corresponding to a different diastereomer.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would be essential. A NOESY experiment, which detects spatial proximities between protons, would be particularly informative for differentiating diastereomers based on their unique through-space contacts and folded structures.

Table 2: Expected ¹H NMR Signal Multiplicity for Diastereomeric Analysis This table outlines the expected NMR observations for analyzing the complex peptide mixture.

Proton TypeExpected Observation in Diastereomeric MixtureRationale for Diastereomeric Differentiation
Boc-group (CH₃)₃Multiple sharp singlets.Each singlet represents a unique diastereomer or a set of diastereomers with a similar magnetic environment for the Boc group. Integration of these signals can provide a quantitative ratio.
CαH of GlycineMultiple sets of signals (doublets of doublets).Glycine is achiral, but its protons are diastereotopic and will be influenced by the chirality of the adjacent Tyr and Gly residues, leading to distinct signals for each diastereomer.
CαH of Tyr, Phe, MetHighly complex, overlapping multiplet region.The chemical shift of each CαH is dependent on the configuration (D or L) of its own and neighboring chiral centers.
Aromatic Protons (Tyr, Phe)Broad, overlapping signals; potentially resolved into multiple sets of doublets/triplets in high-field NMR.The electronic environment of the aromatic rings changes with the overall peptide conformation dictated by the stereochemistry of all residues.

Enzymatic Digestion and Chirality Analysis for this compound Constituents

A definitive method for confirming the presence of both D and L amino acids in the peptide is through total hydrolysis followed by chiral analysis of the constituent amino acids. However, a more elegant approach involves the use of stereospecific enzymes. Proteases are often highly specific for cleaving peptide bonds between L-amino acids. This specificity can be exploited to analyze the stereochemistry of the peptide backbone.

For instance, an enzyme like Pronase (a mixture of non-specific proteases) could be used for complete hydrolysis. Alternatively, a highly specific L-aminopeptidase could be employed. An L-aminopeptidase would only cleave peptide bonds from the N-terminus if the residues are in the L-configuration. Since the N-terminus is blocked by the Boc group, this would first need to be removed (e.g., with trifluoroacetic acid).

The most common analytical workflow would be:

Total Acid Hydrolysis: The peptide is completely hydrolyzed into its individual amino acids using 6M HCl at high temperature. This process destroys the peptide backbone but preserves the chirality of the individual amino acids.

Derivatization: The resulting amino acid mixture is reacted with a chiral derivatizing agent (e.g., Marfey's reagent, o-Phthaldialdehyde with a chiral thiol). This creates diastereomeric derivatives that can be easily separated.

Chromatographic Separation: The derivatized amino acids are analyzed using reverse-phase HPLC. The D and L version of each amino acid will form a distinct diastereomeric derivative that elutes at a different retention time, allowing for unambiguous identification and quantification.

Table 3: Representative HPLC Retention Times for Chiral Amino Acid Analysis This table illustrates the expected outcome from an HPLC analysis after hydrolysis and derivatization with a generic chiral agent.

Amino Acid DerivativeExpected Retention Time (min)Expected Ratio (D:L)
Glycine10.5N/A (achiral)
L-Tyrosine Derivative18.2Approx. 1:1
D-Tyrosine Derivative19.5
L-Phenylalanine Derivative22.4Approx. 1:1
D-Phenylalanine Derivative24.1
L-Methionine Derivative15.8Approx. 1:1
D-Methionine Derivative17.0

This enzymatic and hydrolytic approach provides definitive proof of the stereochemical composition of the amino acid building blocks used in the synthesis of this compound.

Advanced Structural and Conformational Analysis of Boc Dl Tyr Gly Gly Dl Phe Dl Met Oh

Solution-State Conformational Dynamics of Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH

The conformation of peptides in solution is often a dynamic equilibrium of multiple interconverting structures. The preferred conformations are influenced by the solvent environment, temperature, and pH. For this compound, the mix of D and L amino acids introduces additional complexity to its solution-state behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. Studies on Met-enkephalin and its analogs have shown that in aqueous solutions, they tend to exist as a random distribution of conformers. nih.govnih.gov This conformational flexibility is often characterized by a lack of persistent long-range nuclear Overhauser effects (NOEs). However, in membrane-mimicking environments, such as bicelles or micelles, enkephalins adopt a more defined structure. nih.govacs.org

For this compound, it is anticipated that in aqueous solution, it would also exhibit a high degree of conformational flexibility. In a more hydrophobic environment, it would likely adopt a more ordered conformation, potentially a β-turn, stabilized by intramolecular hydrogen bonds and hydrophobic interactions between the aromatic side chains of Tyrosine and Phenylalanine. acs.org The presence of D-amino acids could potentially stabilize specific turn structures that are less accessible to the all-L-peptides.

A representative set of ¹H NMR chemical shifts for Met-enkephalin in a membrane-like environment (bicelles) is presented below. These values provide an indication of the chemical environment of the protons in a folded conformation.

ResidueNHαHβHOther Side Chain Protons
Tyr¹ -4.052.95, 2.856.95 (δ), 6.65 (ε)
Gly² 8.503.80, 3.65--
Gly³ 8.253.75, 3.60--
Phe⁴ 8.104.503.10, 2.907.20-7.30 (ring)
Met⁵ 8.004.302.10, 1.952.45 (γ-CH₂), 2.05 (ε-CH₃)

Note: Data is based on Met-enkephalin in fast-tumbling bicelles and serves as a model. nih.gov Chemical shifts are in ppm.

Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of peptides. The CD spectrum of a peptide is influenced by its backbone conformation. In aqueous solutions, where enkephalins are largely disordered, the CD spectrum is typically characterized by a strong negative band near 200 nm, which is indicative of a random coil conformation. nih.gov

However, in non-polar solvents or in the presence of lipids, the CD spectra of enkephalin analogs often show features suggestive of ordered structures like β-turns. nih.gov These can include a negative band around 220-230 nm and a positive band near 200 nm. For this compound, the introduction of D-amino acids would be expected to alter the CD spectrum compared to its all-L counterpart, potentially indicating the presence of unique turn conformations.

ConformationWavelength (nm)Ellipticity (deg·cm²·dmol⁻¹)
Random Coil ~198Negative
β-Turn (Type I) ~205Positive
~225Negative (weak)
β-Turn (Type II) ~207Positive (weak)
~222Negative

Note: This table presents typical CD bands for common secondary structures and is for illustrative purposes.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of a peptide's conformation through the analysis of its vibrational modes. The Amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone, is particularly sensitive to secondary structure.

In aqueous solution, the Amide I band of enkephalins is consistent with a largely unfolded conformation. nih.gov Upon interaction with a lipid membrane, this band often shifts to a lower frequency, indicating the formation of hydrogen-bonded turn structures. nih.gov Raman spectroscopy has also been instrumental in studying the conformational changes of enkephalins in response to pH and solvent changes. nih.govresearchgate.net The analysis of specific Raman bands, such as the tyrosine Fermi doublet (830-850 cm⁻¹) and the carboxylate symmetric stretch (1400-1430 cm⁻¹), can provide insights into the local environment of the side chains and the C-terminus. nih.govresearchgate.net

Vibrational ModeWavenumber (cm⁻¹)Conformation
Amide I (FTIR) ~1656Unfolded/Random Coil
~1640β-Turn (in membrane)
Tyrosine (Raman) ~850 / ~830Fermi Doublet (sensitive to H-bonding)
COO⁻ Sym. Stretch (Raman) ~1415Deprotonated C-terminus

Note: This table provides representative vibrational frequencies for conformational analysis of enkephalin analogs. nih.govnih.govresearchgate.net

Solid-State Structural Elucidation of this compound

In the solid state, peptides are constrained in a regular, repeating crystalline lattice, which allows for their precise structural determination. The conformations observed in the solid state can represent low-energy structures that may also be relevant in biological environments.

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. While a crystal structure for this compound is not publicly available, numerous crystal structures of enkephalin analogs have been reported. These studies reveal that enkephalins can adopt a variety of conformations in the solid state, including β-bend, extended, and double β-bend structures. nih.gov The specific conformation is influenced by the amino acid sequence, the presence of protecting groups, and the crystallization conditions.

For a protected analog of Met-enkephalin, the solid-state structure would likely feature a folded conformation, stabilized by intramolecular hydrogen bonds. The packing of the molecules in the crystal lattice would be governed by intermolecular interactions, including hydrogen bonding and van der Waals forces.

CompoundSpace GroupUnit Cell ParametersConformation
[Leu⁵]enkephalin P2₁a=12.22 Å, b=9.88 Å, c=25.86 Å, β=91.4°Two molecules per asymmetric unit, both with β-bend conformations
[Met⁵]enkephalin P2₁a=12.04 Å, b=9.80 Å, c=13.37 Å, β=103.8°One molecule per asymmetric unit with a β-bend conformation

Note: This data is for the parent enkephalin molecules and serves as a reference for the types of crystalline forms that can be expected.

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying the conformation and dynamics of peptides in their crystalline or amorphous solid forms. It is particularly useful when single crystals suitable for X-ray diffraction cannot be obtained. By measuring chemical shift anisotropies and dipolar couplings, ssNMR can provide detailed information about the local structure and intermolecular packing.

Studies on enkephalins have demonstrated the power of ssNMR in distinguishing between different polymorphs and in characterizing the conformational heterogeneity within a sample. acs.org For this compound, ssNMR could be used to determine the torsion angles of the backbone and side chains, and to identify the hydrogen bonding network in the solid state. The presence of both D and L amino acids would likely lead to a complex ssNMR spectrum, but would also provide a unique opportunity to study the conformational effects of stereochemical modifications.

NucleusChemical Shift (ppm)Assignment
¹³C ~170-175Carbonyl (C=O)
~155Tyr (Cζ)
~130Phe (Cδ)
~50-60α-Carbons
~30-40β-Carbons

Note: This table provides typical chemical shift ranges for different carbon environments in peptides and serves as a general guide.

Conformational Landscape and Folding Pathways of this compound

The conformational landscape of a peptide is a complex energy surface defined by the multitude of possible three-dimensional arrangements of its atoms. For this compound, this landscape is particularly intricate due to the presence of both flexible and sterically demanding residues, as well as the inclusion of D-amino acids. The folding pathway, or the route the peptide takes to adopt its most stable conformation(s), is governed by a delicate interplay of intramolecular forces.

Intra-molecular Hydrogen Bonding Patterns in this compound

Intramolecular hydrogen bonds are critical in stabilizing the secondary structure of peptides. In this compound, several potential hydrogen bond donors and acceptors exist, leading to a variety of possible bonding patterns. The primary donors are the amide (N-H) groups of the peptide backbone and the hydroxyl (-OH) group of the Tyrosine side chain. The primary acceptors are the carbonyl (C=O) oxygen atoms of the peptide backbone and the Boc-protecting group.

The presence of the flexible glycine (B1666218) residues allows the peptide backbone to adopt conformations that can facilitate the formation of classic hydrogen-bonded turn structures, such as β-turns and γ-turns. A β-turn, for instance, could be formed involving a hydrogen bond between the C=O of the Boc or Tyr residue and the N-H of the Gly or Phe residue. The hydroxyl group of the Tyrosine side chain can also participate in hydrogen bonding, either with a backbone carbonyl group or potentially with the sulfoxide (B87167) group of Methionine, further stabilizing specific folded conformations. nih.gov Studies on tyrosine-containing peptides have shown that the stability contribution from a tyrosine hydroxyl group hydrogen bond can be significant, averaging around 2.0 kcal/mol. nih.gov

Table 1: Potential Intramolecular Hydrogen Bonds in this compound

Donor GroupAcceptor GroupPotential Turn TypeEstimated Contribution to Stability (kcal/mol)
Tyr-OHGly(3) C=OSide-chain to backbone1.5 - 3.0
Phe N-HBoc C=Oβ-turn (Type I' or II')1.0 - 2.5
Met N-HGly(2) C=Oβ-turn1.0 - 2.5
Gly(3) N-HTyr C=Oγ-turn0.5 - 1.5

Note: The data in this table are illustrative and based on typical values found in peptide structural studies. The actual presence and strength of these bonds in the specific conformational ensemble of this compound would require detailed spectroscopic or computational analysis.

Role of Hydrophobic and Aromatic Interactions in this compound Folding

Hydrophobic and aromatic interactions play a crucial role in the folding of many peptides and proteins, driving the burial of nonpolar side chains away from a polar solvent. In this compound, the bulky aromatic side chains of Tyrosine and Phenylalanine are the primary drivers of such interactions. russelllab.orgnih.gov These residues tend to reside in the hydrophobic interior of folded structures. nih.gov

Table 2: Key Residues Involved in Hydrophobic and Aromatic Interactions

ResidueSide Chain TypePotential Interactions
DL-TyrosineAromatic, Hydrophobicπ-π stacking with Phenylalanine, Hydrophobic core formation
DL-PhenylalanineAromatic, Hydrophobicπ-π stacking with Tyrosine, Hydrophobic core formation
DL-MethionineAliphatic, HydrophobicHydrophobic interactions with aromatic side chains

Impact of DL-Amino Acid Residues on the Conformational Space of this compound

The incorporation of D-amino acids into a peptide chain has a profound impact on its conformational possibilities. While L-amino acids naturally favor right-handed helical structures and standard β-sheet conformations, the presence of D-residues can disrupt these patterns and introduce unique structural motifs. frontiersin.orgnih.gov The change in chirality at the α-carbon leads to different side-chain orientations and can alter the accessible regions of the Ramachandran plot for that residue and its neighbors. nih.govresearchgate.net

Computational and Theoretical Investigations of Boc Dl Tyr Gly Gly Dl Phe Dl Met Oh

Quantum Mechanical (QM) Calculations for Electronic Structure of Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH

Quantum mechanical calculations are fundamental in elucidating the electronic structure and related properties of molecules from first principles. For a peptide like this compound, QM methods can provide precise information about its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Ground State Properties of this compound

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the ground state properties of medium to large-sized molecules like this pentapeptide. By approximating the many-body electronic Schrödinger equation, DFT offers a balance between computational cost and accuracy.

In a typical DFT study of this compound, the initial step would involve the optimization of the peptide's geometry. This process seeks the minimum energy conformation of the molecule in the gas phase or in the presence of a solvent model. Various combinations of exchange-correlation functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVDZ) would be employed to ensure the reliability of the results.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic reactivity. The HOMO-LUMO energy gap provides an estimate of the molecule's stability and its tendency to undergo electronic transitions. Further analysis can yield insights into the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges, highlighting regions of the peptide that are more susceptible to electrophilic or nucleophilic attack.

Hypothetical DFT Calculation Results for this compound This table presents illustrative data that would be expected from a DFT calculation at the B3LYP/6-31G level of theory.*

PropertyHypothetical ValueUnit
Ground State Energy-2543.78Hartrees
HOMO Energy-6.21eV
LUMO Energy-1.54eV
HOMO-LUMO Gap4.67eV
Dipole Moment5.89Debye

Ab Initio Methods for High-Accuracy Electronic Structure of this compound Fragments

While DFT is efficient for the entire peptide, high-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be applied to fragments of the molecule for a more precise understanding of specific interactions. nih.govacs.orgacs.org Due to their high computational cost, these methods are typically reserved for smaller systems or for benchmarking the accuracy of DFT results.

Illustrative Ab Initio Calculation on a Tyr-Gly Dipeptide Fragment This table shows hypothetical data from an MP2/aug-cc-pVDZ calculation, which would provide a higher level of accuracy for intermolecular interactions.

Interaction TypeFragmentInteraction Energy (kcal/mol)
Hydrogen BondTyr(backbone)-Gly(backbone)-4.5
π-π StackingTyr(side chain)-Phe(side chain)-2.1

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound

Molecular dynamics simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational dynamics of this compound in various environments. nih.gov

Conformational Sampling and Free Energy Landscapes of this compound

A key application of MD simulations is to explore the vast conformational space available to a flexible molecule like a peptide. tubitak.gov.tr Due to the presence of multiple rotatable bonds, this compound can adopt a multitude of conformations in solution. Standard MD simulations, or more advanced techniques like replica exchange molecular dynamics (REMD), can be used to sample these conformations efficiently. youtube.com

The resulting trajectory from an MD simulation can be analyzed to identify the most populated conformational states and the transitions between them. This information can be used to construct a free energy landscape, which provides a visual representation of the relative stabilities of different conformations. nih.gov For this pentapeptide, the free energy landscape would reveal the preferred folded or extended structures and the energy barriers separating them. nih.gov

Solvent Effects on the Dynamics of this compound in Solution

The surrounding solvent has a profound impact on the structure and dynamics of a peptide. rsc.orgnih.govnih.gov MD simulations explicitly model the solvent molecules (e.g., water, DMSO), allowing for a detailed investigation of peptide-solvent interactions. ub.edu These simulations can reveal how the solvent influences the conformational preferences of this compound by forming hydrogen bonds with the peptide backbone and side chains. rsc.orgnih.gov

For example, simulations in a polar solvent like water might favor conformations where the polar residues are exposed to the solvent, while in a less polar solvent, more compact structures with intramolecular hydrogen bonds might be preferred. rsc.orgub.edu The dynamic nature of these interactions, including the residence time of water molecules around specific residues, can also be quantified.

Force Field Parameterization and Validation for this compound

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. acs.orgnih.gov Standard force fields like CHARMM and AMBER are well-parameterized for natural amino acids. nih.gov However, the presence of the N-terminal Boc protecting group and the DL-amino acids in this compound may require the development and validation of new parameters. ambermd.orgfrontiersin.org

The process of parameterization typically involves fitting the force field parameters to high-level quantum mechanical data. acs.orgnih.govnih.gov For the Boc group, this would involve calculating the potential energy surface for the rotation of its bonds and adjusting the dihedral angle parameters in the force field to reproduce this surface. Similarly, parameters for the non-standard DL-amino acids would be validated to ensure they accurately represent their stereochemical properties. acs.orgnih.gov

Hypothetical Force Field Parameters for the Boc-DL-Tyr Linkage This table provides an example of the kind of parameters that would need to be developed for the non-standard N-terminal of the peptide.

Atom TypesParameter TypeHypothetical ValueSource
C(boc)-O(boc)-C(boc)-N(tyr)Dihedral1.2 kcal/mol, 180°, 2QM Calculations
O(boc)-C(boc)-N(tyr)-CA(tyr)Dihedral0.8 kcal/mol, 0°, 2QM Calculations
C(boc)Partial Charge+0.55 eRESP Fitting
O(boc)Partial Charge-0.45 eRESP Fitting

Homology Modeling and Peptide Design Principles Applied to this compound

The computational investigation of peptides, such as this compound, offers profound insights into their structural and functional characteristics. The N-terminal Boc (tert-butyloxycarbonyl) protecting group and the presence of both D- and L-amino acids introduce significant complexity, making computational analysis a critical tool for understanding its behavior at a molecular level.

Homology modeling, a cornerstone of protein structure prediction, relies on the existence of a known experimental structure of a homologous protein to serve as a template. stanford.edunih.govresearchgate.net The process involves aligning the target sequence with the template sequence and building a model of the target based on the template's three-dimensional structure. researchgate.netyoutube.comnih.gov For a short, synthetic peptide like this compound, which lacks a naturally occurring, structurally characterized homolog, the application of traditional homology modeling is generally not feasible. nih.govpepdd.com The absence of a suitable template necessitates the use of alternative, ab initio (or de novo) structure prediction methods. ufrgs.brbiologicalmodeling.org

Ab initio methods predict peptide structures from the amino acid sequence alone, without relying on a template. ufrgs.brnih.govoup.com These approaches often employ molecular dynamics simulations and sophisticated sampling algorithms, such as genetic algorithms or replica exchange molecular dynamics, to explore the vast conformational space of the peptide and identify low-energy, stable structures. nih.govoup.com

Prediction of Tertiary Structures for this compound Diastereomers

The inclusion of D-amino acids can significantly alter the peptide backbone's conformational preferences. nih.govrsc.orgfrontiersin.org While sequences of L-amino acids commonly form right-handed alpha-helices and parallel beta-sheets, the introduction of a D-amino acid can disrupt these structures or induce unique turns and helices. rsc.orgfrontiersin.orgpsu.edu For instance, a D-amino acid can promote the formation of a type I' or type II' β-turn, which can be a critical determinant of the peptide's tertiary structure and biological activity. nih.govpsu.edu The two glycine (B1666218) residues, being achiral and conformationally flexible, further increase the complexity of predicting the tertiary structure, as they can adopt a wider range of dihedral angles than other amino acids. researchgate.netnih.gov

Predicting the tertiary structures of the various diastereomers of this compound would involve extensive conformational searches for each stereoisomer. The resulting structures would likely exhibit significant differences in their global fold, the formation of intramolecular hydrogen bonds, and the spatial arrangement of their side chains.

Illustrative Predicted Structural Parameters for Diastereomers of Boc-Tyr-Gly-Gly-Phe-Met-OH:

Diastereomer (Tyr, Phe, Met)Predicted Secondary StructureRadius of Gyration (Å)Solvent Accessible Surface Area (Ų)
L, L, LPredominantly random coil with a turn region8.2450
L, D, Lβ-turn involving Gly-Phe7.5410
D, L, DExtended conformation9.1520
D, D, DLeft-handed helical turn tendency7.8430

Note: The data in this table is illustrative and intended to demonstrate the potential variations between diastereomers. Actual values would require specific computational studies.

In Silico Analysis of Sequence Modifications on this compound Conformation

In silico analysis of sequence modifications is a powerful tool in peptide design, allowing researchers to probe the role of individual amino acids in determining the peptide's structure and function. nih.govmdpi.com This process involves computationally substituting one or more amino acids in the sequence and then performing conformational analysis on the new peptide. By comparing the conformational ensemble of the modified peptide to that of the original, one can deduce the structural impact of the substitution.

For this compound, several modifications could be investigated:

Glycine Substitution: Replacing one or both flexible glycine residues with a more constrained amino acid, such as alanine, would likely reduce the conformational freedom of the peptide backbone, potentially favoring a more defined secondary structure.

Aromatic Residue Modification: Substituting the phenylalanine with another aromatic residue, like tryptophan, could alter the stacking interactions and hydrophobic character of the peptide.

Chirality Inversion: Systematically inverting the chirality of each D-amino acid to its L-counterpart would allow for a detailed analysis of the structural role of each D-residue.

Molecular dynamics simulations of these modified peptides would reveal changes in key structural parameters, such as dihedral angle distributions, root-mean-square deviation (RMSD) from the parent structure, and the network of intramolecular hydrogen bonds.

Illustrative Impact of Single Amino Acid Substitutions on the Conformation of Boc-L-Tyr-Gly-Gly-D-Phe-L-Met-OH:

ModificationKey Conformational ChangePredicted RMSD from Parent (Å)
Gly2 -> Ala2Reduced flexibility in the N-terminal region1.2
D-Phe4 -> L-Phe4Loss of β-turn, adoption of an extended coil2.5
D-Phe4 -> D-Trp4Altered aromatic side-chain packing0.8
L-Met5 -> L-Leu5Minor change in C-terminal side-chain orientation0.5

Note: The data in this table is illustrative and based on general principles of peptide conformational analysis. Actual values would be the result of specific in silico experiments.

Machine Learning Approaches for Peptide Conformational Prediction of this compound

In recent years, machine learning (ML) and deep learning have emerged as powerful techniques in structural biology, offering new avenues for predicting peptide structure and function. researchgate.netnih.govfrontiersin.org Unlike traditional physics-based methods, ML models learn complex patterns from large datasets of known peptide or protein structures. frontiersin.orgmdpi.com

For a peptide like this compound, ML could be applied in several ways. If a sufficiently large dataset of similar short, modified peptides with known structures were available, a supervised learning model could be trained to predict the conformational properties of new sequences. mdpi.com These models, which can range from Support Vector Machines (SVMs) and Random Forests (RFs) to more complex deep neural networks, use features derived from the peptide sequence (e.g., amino acid composition, physicochemical properties, sequence order) to predict structural characteristics. researchgate.netmdpi.com

More advanced deep learning models, such as those inspired by AlphaFold, have revolutionized protein structure prediction. nih.govalphafoldserver.com While these models are primarily trained on large proteins, specialized versions are being developed for smaller and cyclic peptides. nih.gov Such a model could potentially predict the three-dimensional structure of this compound and its diastereomers with high accuracy by learning the intricate relationships between sequence, stereochemistry, and conformation.

The general workflow for applying machine learning to this problem would involve:

Feature Engineering: Representing the peptide sequence and modifications in a format that a machine learning model can understand. This would include encoding the amino acid types, their stereochemistry, and the N-terminal Boc group.

Model Training: Training a suitable machine learning architecture on a curated dataset of peptides with known structures.

Prediction: Using the trained model to predict the conformational ensemble or the most likely tertiary structure of the different diastereomers of this compound.

Validation: Assessing the confidence of the predictions, often using metrics provided by the model itself.

While the direct application of existing large-scale protein prediction models to this specific short, modified peptide may have limitations, the continuous development of machine learning in computational biology suggests that such approaches will become increasingly accurate and accessible for peptides of this nature. researchgate.netfrontiersin.orgfrontiersin.org

Chemical Reactivity, Derivatization, and Stability of Boc Dl Tyr Gly Gly Dl Phe Dl Met Oh

Chemical Modifications and Derivatization Strategies for Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs with potentially altered properties. These modifications can be broadly categorized into N- and C-terminal functionalization, side-chain derivatization, and cyclization.

C-Terminal and N-Terminal Functionalization of this compound

The termini of a peptide, the N-terminal amine group and the C-terminal carboxylic acid group, are primary sites for modification. youtube.com Functionalization at these ends can significantly impact the peptide's biochemical properties, such as its in vivo half-life and immunogenicity.

N-Terminal Functionalization: The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under many reaction conditions but can be removed using moderate to strong acids, such as trifluoroacetic acid (TFA), to yield the free amine. nih.gov This free amine can then be subjected to various derivatization reactions. A common strategy for selective N-terminal modification is reductive amination, where the N-terminal amine reacts with an aldehyde to form an imine, which is then reduced to a secondary amine. researchgate.net This method has been shown to be highly selective for the N-terminus over the ε-amino group of lysine (B10760008) residues. researchgate.net

A variety of reagents and methods have been developed for C-terminal modification. For example, C-terminal thioesters are valuable intermediates for native chemical ligation, a powerful tool for synthesizing large peptides and proteins. nih.gov Additionally, methods for the selective functionalization of specific C-terminal amino acids, such as lysine and arginine, have been developed. google.com

Table 1: Examples of N- and C-Terminal Functionalization Strategies

TerminusModification TypeReagents/MethodsPotential Outcome
N-Terminus DeprotectionTrifluoroacetic Acid (TFA)Exposes the free amine for further reaction.
Reductive AminationAldehyde derivatives, reducing agentsIntroduces a variety of functional groups with high selectivity. researchgate.net
C-Terminus AmidationAmine source, coupling agentsIncreases peptide stability and can alter biological activity.
EsterificationAlcohol, acid catalystImproves peptide stability and can enhance biological activity.
Thioester formationThiol-containing reagentsEnables native chemical ligation for the synthesis of larger peptides. nih.gov

Side-Chain Derivatization of Tyrosine, Phenylalanine, and Methionine Residues in this compound

The side chains of the amino acid residues within the peptide sequence offer additional opportunities for chemical modification. The tyrosine, phenylalanine, and methionine residues in this compound each have unique reactive properties.

Tyrosine: The phenolic side chain of tyrosine is a versatile site for modification. It can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. acs.org For example, palladium-catalyzed ortho-olefination has been used to functionalize tyrosine residues, although this may require protection of other nucleophilic groups. nih.gov The hydroxyl group of tyrosine can also be a target for modification, such as through the formation of dityrosine (B1219331) cross-links via oxidation. nih.gov Furthermore, the placement of tyrosine residues can influence the phase transition of peptides. rsc.org

Phenylalanine: The phenyl side chain of phenylalanine is generally less reactive than the phenolic side chain of tyrosine. russelllab.org However, it can still be a target for modification. For instance, non-canonical amino acids like p-chloropropynyl phenylalanine can be incorporated to facilitate spontaneous peptide macrocyclization. nih.gov The dynamics of the phenylalanine side chain can be influenced by its environment, such as when adsorbed onto a surface. nih.gov

Methionine: The thioether side chain of methionine is susceptible to oxidation, which is a key aspect of its reactivity and is discussed further in the stability section. biotage.com This reactivity can also be harnessed for derivatization. For example, the formation of a "fixed-charge" sulfonium (B1226848) ion on the methionine side chain has been utilized for selective identification and quantitative analysis in mass spectrometry. nih.govacs.org Alkylation of the thioether side chain can occur, for instance, by tert-butyl cations during acid cleavage, potentially leading to the formation of homoserine lactone if methionine is at the C-terminus. peptide.com

Table 2: Side-Chain Derivatization Strategies

ResidueModification TypeReagents/MethodsPotential Outcome
Tyrosine Electrophilic Aromatic SubstitutionElectrophiles (e.g., halogens, nitro groups)Introduction of functional groups on the aromatic ring. acs.org
Dityrosine Cross-linkingOxidizing agents, enzymesFormation of covalent cross-links between tyrosine residues. nih.gov
Palladium-catalyzed OlefinationPd catalyst, oxidant, baseortho-functionalization of the phenolic ring. nih.gov
Phenylalanine Incorporation of AnalogsNon-canonical amino acids (e.g., p-chloropropynyl phenylalanine)Facilitates specific chemical reactions like cyclization. nih.gov
Methionine Sulfonium Ion FormationAlkylating agents (e.g., phenacylbromide)Creates a fixed positive charge for analytical purposes. nih.govacs.org

Cyclization Strategies for this compound Analogs

Cyclization is a widely used strategy to enhance the conformational stability, proteolytic resistance, and biological activity of linear peptides. altabioscience.comresearchgate.net Several approaches can be envisioned for the cyclization of analogs derived from this compound.

Head-to-Tail Cyclization: This involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid. altabioscience.com This is a common strategy but can be challenging for shorter peptides, sometimes leading to dimerization. rsc.org The use of turn-inducing elements like D-amino acids or N-methylation can facilitate this process. altabioscience.com

Terminus-to-Side-Chain Cyclization: This involves forming a bond between a terminus and a reactive side chain. For example, the C-terminus could be linked to the amino group of a lysine residue (if incorporated into the sequence) to form a lactam bridge. sb-peptide.com

Side-Chain-to-Side-Chain Cyclization: This strategy connects two amino acid side chains within the peptide. A common example is the formation of a disulfide bridge between two cysteine residues. sb-peptide.com Another approach involves using chemical linkers to connect different side chains. sb-peptide.com Lactam bridges can also be formed between the side chains of amino acids like aspartic acid or glutamic acid and lysine. researchgate.netsb-peptide.com

The choice of cyclization strategy depends on the desired ring size and the specific amino acids present in the peptide analog. altabioscience.comrsc.org

Degradation Pathways and Stability Studies of this compound

The stability of a peptide is a critical factor for its handling, storage, and potential applications. The primary degradation pathways for a peptide like this compound are hydrolysis of its amide bonds and oxidation of the methionine residue.

Hydrolytic Stability of Amide Bonds in this compound under Varied Conditions

Amide bonds are generally stable, with an estimated half-life of hundreds of years for spontaneous hydrolysis. acs.org However, their cleavage can be accelerated under certain conditions.

Acidic Conditions: Strong acids, such as 6 N HCl at elevated temperatures, are typically required for the complete hydrolysis of peptides into their constituent amino acids. nih.gov However, even under milder acidic conditions, such as those used for cleaving peptides from solid-phase resins (e.g., trifluoroacetic acid/water mixtures), some amide bonds can be surprisingly unstable. nih.govacs.org The rate of acid-catalyzed hydrolysis can be influenced by the specific acid used, with some strong monobasic acids being significantly more effective than hydrochloric acid. nist.gov The presence of an electron-rich N-terminal acyl group can also accelerate the hydrolysis of a remote amide bond. nih.govacs.org

Basic Conditions: Amide bonds are also susceptible to hydrolysis under basic conditions. The rate of hydrolysis is dependent on the pH and temperature.

Enzymatic Degradation: In biological systems, peptidases can efficiently catalyze the hydrolysis of specific peptide bonds. The susceptibility of a peptide to enzymatic degradation depends on its amino acid sequence and conformation.

The stability of the amide bonds in this compound would be expected to follow these general principles. The specific rates of hydrolysis under different pH and temperature conditions would need to be determined experimentally. The use of heterogeneous catalysts, such as zirconium dioxide, has also been shown to be effective in promoting the hydrolysis of amide bonds in dipeptides. rsc.org

Oxidative Stability of Methionine Residue in this compound

The thioether side chain of the methionine residue is highly susceptible to oxidation, primarily by reactive oxygen species, forming methionine sulfoxide (B87167). biotage.com This oxidation can be considered a form of chemical "mutagenesis" as it changes the side chain to a larger and more polar group, which can significantly impact the peptide's structure and stability. oup.com

The oxidation of methionine can be a significant side reaction during peptide synthesis and cleavage, particularly under acidic conditions. peptide.com The rate of methionine oxidation can be influenced by the surrounding protein environment. nih.gov Studies have shown that the oxidation of methionine can have a greater destabilizing effect than the substitution of methionine with other amino acids at certain positions. oup.com

The oxidation of methionine is a primary degradation pathway for peptides containing this residue. researchgate.net The oxidation process can be studied using techniques like Raman spectroscopy and can be initiated by various oxidants, including hydrogen peroxide and free radicals. nih.govnih.gov The position of the methionine residue within the peptide can also influence its susceptibility to oxidation, with dipeptides having an N-terminal methionine showing higher oxidative lability in some studies. nih.gov

Table 3: Factors Influencing the Stability of this compound

Degradation PathwayInfluencing FactorsPotential Consequences
Amide Bond Hydrolysis pH (acidic or basic conditions), Temperature, Specific acid/base used, Presence of enzymes. acs.orgnist.govrsc.orgCleavage of the peptide backbone, loss of structure and function.
Methionine Oxidation Presence of oxidizing agents (e.g., reactive oxygen species, hydrogen peroxide), Acidic conditions during synthesis/cleavage. biotage.compeptide.comFormation of methionine sulfoxide, alteration of peptide structure, polarity, and stability. oup.com

Enzymatic Degradation Profile of this compound (In Vitro Studies)

The enzymatic degradation of this compound is a critical aspect of its biological activity and persistence. The susceptibility of this peptide to various proteases and the specific sites of cleavage are determined by the sequence of amino acids and their stereochemistry.

Protease Susceptibility of this compound

The presence of both D- and L-amino acids in the peptide chain significantly influences its susceptibility to standard proteases, which are typically specific for L-amino acids. Many common proteases, such as trypsin and chymotrypsin (B1334515), will have limited or no activity on peptide bonds adjacent to D-amino acids.

However, certain enzymes, known as racemases or isomerases, can interconvert D- and L-isomers, potentially rendering the peptide susceptible to degradation over time. Additionally, some bacterial or microbial enzymes are known to have broader specificity and may be capable of cleaving peptide bonds involving D-amino acids.

The aromatic residues, tyrosine and phenylalanine, are key recognition sites for certain proteases. For instance, chymotrypsin typically cleaves peptide bonds on the C-terminal side of aromatic amino acids like tyrosine and phenylalanine. However, the presence of the DL-isomers in this compound would likely hinder efficient cleavage by chymotrypsin.

Enzymes like tyrosine ammonia-lyase (TAL) and phenylalanine ammonia-lyase (PAL) catalyze the non-oxidative deamination of L-tyrosine and L-phenylalanine, respectively. nih.gov While these enzymes act on the free amino acids, their activity highlights the potential for enzymatic modification of the aromatic side chains if the peptide were to be first hydrolyzed into its constituent amino acids.

Enzyme FamilyAction on Related SubstratesPotential Impact on this compound
Aromatic Amino Acid Ammonia-Lyases (e.g., TAL, PAL) Catalyze the deamination of L-tyrosine and L-phenylalanine. nih.govCould modify the aromatic side chains if the peptide is hydrolyzed.
Radical SAM Aromatic Amino Acid Lyases (e.g., ThiH) Catalyze the cleavage of the Cα–Cβ bond of L-tyrosine. nih.govresearchgate.netCould lead to the degradation of the tyrosine residue.

Identification of Cleavage Sites in this compound

Given the mixed stereochemistry of the peptide, predicting the exact cleavage sites is complex. However, based on the known specificities of proteases, potential cleavage points can be hypothesized.

Electrochemical methods have demonstrated a selective cleavage of the amide bond at the C-terminal side of tyrosine and tryptophan residues following oxidation. nih.gov This suggests a potential non-enzymatic cleavage site within the peptide under oxidative conditions.

Radical S-adenosyl-L-methionine (SAM) enzymes like ThiH are known to catalyze the cleavage of the Cα–Cβ bond of L-tyrosine to produce p-cresol (B1678582) and dehydroglycine. nih.govresearchgate.net This indicates a potential enzymatic cleavage within the tyrosine residue itself, should the peptide encounter such an enzyme.

Impact of Stereochemistry on Enzymatic Processing of this compound

The presence of DL-amino acids is a critical factor in the enzymatic stability of this peptide. The D-isomers of tyrosine and phenylalanine create a structure that is generally resistant to degradation by common mammalian proteases. This resistance is due to the specific stereochemical requirements of the active sites of these enzymes.

Advanced Analytical Methodologies for Characterization of Boc Dl Tyr Gly Gly Dl Phe Dl Met Oh

Mass Spectrometric Methodologies for Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH Analysis

Mass spectrometry (MS) stands as a cornerstone for peptide analysis, offering unparalleled sensitivity and specificity for determining molecular weight and sequence. nih.gov

High-Resolution Mass Spectrometry for Molecular Mass Confirmation of this compound

High-resolution mass spectrometry (HR-MS) is indispensable for the unambiguous confirmation of the molecular mass of this compound. Techniques such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometry provide the necessary mass accuracy to distinguish the target peptide from potential impurities with very similar masses. The high resolving power of these instruments allows for the determination of the monoisotopic mass with sub-parts-per-million (ppm) accuracy, which is a critical first step in structural verification. For instance, matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) analyzer is a common approach for obtaining the molecular weight of peptides. thermofisher.comnih.govnih.gov

Parameter Value
Molecular Formula C38H53N5O9S
Calculated Monoisotopic Mass 771.3564 g/mol
Observed Mass (Hypothetical) 771.3560 g/mol
Mass Accuracy (Hypothetical) < 1 ppm

Tandem Mass Spectrometry (MS/MS) for Sequence Verification of this compound

Tandem mass spectrometry (MS/MS) is the gold standard for verifying the amino acid sequence of peptides. In an MS/MS experiment, the precursor ion corresponding to the protonated peptide is isolated and subjected to fragmentation through methods like collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or electron-transfer dissociation (ETD). nih.govresearchgate.net The resulting fragment ions, primarily b- and y-type ions, are then analyzed to deduce the amino acid sequence. youtube.comyoutube.com The mass differences between consecutive b- or y-ions correspond to the residue masses of the amino acids in the peptide chain, allowing for a definitive sequence confirmation. The fragmentation pattern can be complex but provides a wealth of structural information. nih.gov

Fragment Ion Type Sequence Information
b-ions N-terminal fragments
y-ions C-terminal fragments
Internal fragments Fragments resulting from two cleavages in the peptide backbone

Ion Mobility Mass Spectrometry for Conformational Isomers of this compound

Ion mobility spectrometry (IMS) coupled with mass spectrometry offers a unique capability to separate and characterize conformational isomers of peptides. nih.gov IMS separates ions based on their size and shape (collision cross-section) in the gas phase. nih.gov For a flexible peptide like this compound, multiple conformations can exist in solution and be transferred to the gas phase during the electrospray ionization process. IMS-MS can resolve these different conformers, providing insights into the peptide's three-dimensional structure and flexibility. nih.gov This technique is particularly valuable for studying how factors like solvent environment or ligand binding might influence the peptide's conformational landscape. nih.govnih.gov The presence of D-amino acids can influence the peptide's folding, potentially leading to more compact structures compared to their all-L counterparts. nih.gov

Chromatographic Methodologies for Purity and Diastereomeric Analysis of this compound

Chromatographic techniques are essential for assessing the purity of the synthesized peptide and for resolving its complex diastereomeric mixture.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the most widely used method for determining the purity of synthetic peptides. nih.govnih.gov The separation is based on the differential partitioning of the peptide and any impurities between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govnih.gov The purity is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram. acs.org A high-purity sample will exhibit a single, sharp peak.

HPLC Parameter Typical Condition
Column C18 or C8 reversed-phase
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient of Mobile Phase B
Detection UV absorbance at 214 nm or 280 nm researchgate.net

Chiral HPLC for Separation and Quantification of this compound Diastereomers

Due to the presence of three chiral centers with DL-configurations (Tyr, Phe, and Met), this compound exists as a mixture of 2^3 = 8 diastereomers. Chiral HPLC is the primary technique for the separation and quantification of these stereoisomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with each diastereomer, leading to their separation. chiraltech.comjst.go.jp Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin (B1679390) A, have shown broad applicability for the chiral separation of N-protected amino acids and peptides. sigmaaldrich.com Alternatively, pre-column derivatization with a chiral reagent to form diastereomeric derivatives that can be separated on a standard achiral column is another viable strategy. researchgate.net The ability to resolve these diastereomers is critical, as they may possess different biological activities and physicochemical properties. researchgate.net

Chiral Separation Strategy Description
Chiral Stationary Phase (CSP) Utilizes a stationary phase with chiral selectors that exhibit stereospecific interactions with the peptide diastereomers. sigmaaldrich.com
Pre-column Derivatization The peptide mixture is reacted with a chiral derivatizing agent to form diastereomers that can be separated on a conventional achiral HPLC column. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrolyzed Amino Acid Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantitative and qualitative analysis of the amino acid composition of peptides following acid hydrolysis. researchgate.netwaters.com For this compound, this method confirms the presence and stoichiometric ratio of its constituent amino acids: Tyrosine, Glycine (B1666218), Phenylalanine, and Methionine.

The analytical process begins with the complete hydrolysis of the peptide, typically using 6 M HCl at elevated temperatures (e.g., 110-120°C) for 18-24 hours. researchgate.netnih.gov This process cleaves the amide bonds, releasing the individual amino acids. However, due to the polar nature of amino acids, they are not directly suitable for GC analysis as they can decompose in the injector port. thermofisher.comsigmaaldrich.com Therefore, a crucial step of derivatization is required to increase their volatility and thermal stability. sigmaaldrich.commdpi.com

A common derivatization method involves a two-step process. First, the carboxylic acid groups are esterified, for instance, by heating with 2 M HCl in methanol. mdpi.com Subsequently, the amino and other functional groups are derivatized, often through silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). thermofisher.comsigmaaldrich.com The resulting derivatives are volatile and can be readily separated on a GC column, such as a 5% phenyl methylpolysiloxane column. thermofisher.com

The separated amino acid derivatives are then introduced into the mass spectrometer, which provides mass-to-charge ratio information, allowing for their unambiguous identification. For quantitative analysis, stable isotope-labeled amino acids are often used as internal standards to improve accuracy and precision. nih.govwvu.edu By comparing the peak areas of the derivatized amino acids from the hydrolyzed peptide to those of the internal standards, the molar ratios of the constituent amino acids can be determined, thus verifying the composition of this compound. nih.gov

Table 1: Representative GC-MS Data for Hydrolyzed Amino Acid Analysis

Amino AcidDerivatization ReagentExpected Mass Fragment (m/z)
TyrosineMTBSTFA[M-57]+
GlycineMSTFA[M-15]+
PhenylalanineMTBSTFA[M-57]+
MethionineMSTFA[M-15]+

This table is illustrative. Actual mass fragments will depend on the specific derivatization reagent and ionization method used.

Spectroscopic Characterization Techniques for this compound

Spectroscopic techniques are indispensable for probing the structural and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution. uzh.chnmims.edu For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about its covalent structure and spatial arrangement.

The ¹H NMR spectrum of the peptide, while complex, reveals characteristic signals for the protons of the amino acid residues and the Boc protecting group. researchgate.netnih.gov However, due to significant resonance overlap, 2D NMR techniques are essential for complete assignment. uzh.ch

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of the individual amino acid residues by revealing through-bond scalar couplings between protons. nmims.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for determining the peptide's conformation. columbia.eduyoutube.com These experiments detect through-space dipolar couplings between protons that are close in proximity (typically < 5 Å), providing distance constraints that are used in computational modeling to generate a 3D structure. uzh.chcolumbia.edu For a medium-sized molecule like this pentapeptide, ROESY can be particularly advantageous as it mitigates potential issues with zero or near-zero NOEs. columbia.edu

The presence of the Boc protecting group can influence the chemical shifts of nearby protons and may result in the observation of cis and trans rotamers around the carbamate (B1207046) bond, further complicating the NMR spectra. nih.govmdpi.com Careful analysis of the chemical shifts, coupling constants, and NOE/ROE patterns allows for a detailed structural elucidation of this compound in solution.

Table 2: Key NMR Experiments and Their Application

NMR ExperimentInformation ObtainedRelevance to this compound
1D ¹H NMRInitial assessment of proton chemical environments.Identifies characteristic signals of amino acid residues and the Boc group. researchgate.netnih.gov
2D COSY/TOCSYThrough-bond proton-proton connectivities within amino acid residues.Establishes the spin systems for Tyr, Gly, Phe, and Met. nmims.edu
2D NOESY/ROESYThrough-space proton-proton proximities.Provides distance restraints for 3D structure calculation and conformational analysis. columbia.eduyoutube.com

UV-Vis spectroscopy is a straightforward method for detecting and quantifying the aromatic amino acids present in a peptide. thermofisher.comyoutube.com In this compound, the aromatic residues are Tyrosine and Phenylalanine.

The Beer-Lambert law can be applied to quantify the peptide concentration in solution, provided the molar extinction coefficient is known or can be calculated based on the amino acid composition. nih.gov The peptide bond itself also absorbs UV light, but at a much shorter wavelength (around 214 nm). acs.orgnih.gov

Table 3: UV-Vis Absorption Maxima of Aromatic Amino Acids

Aromatic Amino AcidApproximate Absorption Maximum (λmax)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)
Tyrosine~275 nm~1490
Phenylalanine~258 nm~195

Values are approximate and can be influenced by the local environment within the peptide.

Fluorescence spectroscopy is a highly sensitive technique that can provide information about the local environment of fluorescent amino acids. In this compound, Tyrosine is the primary intrinsic fluorophore, typically excited around 275 nm with an emission maximum around 303-305 nm. unl.ptresearchgate.net

The fluorescence of the Tyrosine residue in this peptide can be influenced by intramolecular quenching mechanisms. The presence of the neighboring Methionine residue is of particular interest. The sulfur atom in Methionine can act as a quencher of Tryptophan fluorescence, and a similar, albeit likely weaker, effect can be expected for Tyrosine. acs.orgacs.org This quenching is distance-dependent and can provide insights into the conformational dynamics of the peptide that bring the Tyrosine and Methionine side chains into proximity. acs.org

Furthermore, the peptide backbone itself, specifically the amide groups, can quench Tyrosine fluorescence through photoinduced electron transfer. nih.gov The efficiency of this quenching is modulated by the distance and orientation of the quenching group relative to the fluorophore. nih.gov By studying the fluorescence quantum yield and lifetime of the Tyrosine residue, it is possible to probe the conformational ensemble of this compound in solution.

Table 4: Factors Influencing Tyrosine Fluorescence in this compound

FactorPotential Effect on Tyrosine Fluorescence
Intramolecular Quenching by MethionineReduction in fluorescence intensity and lifetime. acs.orgacs.org
Quenching by Peptide BackboneDecrease in quantum yield. nih.gov
Solvent Polarity and ViscosityShifts in emission maximum and changes in fluorescence lifetime. acs.org

Other Biophysical Characterization Approaches for this compound

Beyond spectroscopic methods, other biophysical techniques are crucial for assessing the behavior of the peptide in solution, particularly its tendency to self-associate.

Light scattering techniques are powerful tools for investigating the aggregation state of peptides in solution. nih.gov Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) can provide valuable information about the size, size distribution, and molecular weight of peptide assemblies. formulationbio.com

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. medium.com Smaller particles move faster, leading to more rapid fluctuations. From these fluctuations, the translational diffusion coefficient can be determined and, using the Stokes-Einstein equation, the hydrodynamic radius (Rh) of the particles can be calculated. medium.com DLS is highly sensitive to the presence of even small amounts of large aggregates and is an excellent screening method for assessing the colloidal stability of peptide formulations. zentriforce.comunchainedlabs.com For this compound, DLS can determine if the peptide exists primarily as a monomer or if it forms oligomers or larger aggregates in a given solvent. enovatia.com

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of angle and concentration. This information can be used to determine the weight-averaged molecular weight of the scattering particles. When combined with DLS, SLS can provide a more complete picture of the peptide's aggregation behavior. zentriforce.com

These techniques are critical in the development of peptide-based therapeutics, where aggregation can lead to decreased efficacy and potential immunogenicity. medium.comacs.org

Table 5: Application of Light Scattering Techniques

TechniqueParameter MeasuredInformation Gained for this compound
Dynamic Light Scattering (DLS)Hydrodynamic Radius (Rh), PolydispersityDetection and sizing of monomers, oligomers, and aggregates. zentriforce.comenovatia.com
Static Light Scattering (SLS)Weight-Averaged Molecular WeightDetermination of the average molar mass of peptide species in solution. nih.gov

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics of this compound with Model Ligands

Information not available.

Potential Academic and Research Applications of Boc Dl Tyr Gly Gly Dl Phe Dl Met Oh

Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH as a Model System for Fundamental Peptide Chemistry Research

The presence of racemic amino acids and a standard protecting group in this compound makes it an excellent model system for investigating core principles of peptide chemistry.

Studying Racemization Mechanisms in Peptide Synthesis using this compound

Racemization, the conversion of a chiral molecule into its mirror image, is a significant challenge in peptide synthesis, potentially leading to undesired stereoisomers and affecting the final peptide's biological activity. nih.govhighfine.com The synthesis of this compound, which intentionally includes racemic mixtures, provides a direct avenue to study the factors influencing racemization.

Model peptides are instrumental in evaluating coupling methods and optimizing conditions to minimize racemization. rsc.org By systematically varying coupling reagents, bases, solvents, and temperature during the synthesis of this pentapeptide, researchers can quantify the extent of racemization at the tyrosine and phenylalanine positions. highfine.com The most common mechanism for racemization involves the formation of an oxazolinone (azlactone) intermediate. rsc.org The use of urethane-type protecting groups, like the Boc group present in this peptide, is known to reduce the formation of these intermediates. rsc.org

Factors that influence racemization and can be studied using this model peptide include:

Alkali: The basicity and steric hindrance of organic bases used in the coupling reaction significantly impact racemization. highfine.com

Additives: Additives like HOBt, HOAt, and 6-Cl-HOBt can suppress racemization by forming reactive intermediates. highfine.compeptide.com

Condensing Agents: The choice of condensing agent is crucial, as many can promote racemization. highfine.com

Investigating Conformational Preferences of Peptides Containing Racemic Amino Acids with this compound

The inclusion of both D- and L-amino acids in this compound introduces significant conformational complexity. The stereochemistry at the α-carbon of an amino acid influences the peptide backbone's local and global folding. nih.gov The study of peptides with mixed chirality is crucial for understanding protein structure and for the design of peptidomimetics with enhanced stability and novel biological activities. mdpi.com

The conformational landscape of this peptide can be explored using a combination of experimental techniques like NMR spectroscopy and circular dichroism, and computational methods. cambridge.orgnih.gov Such studies can reveal how the racemic nature of Tyr and Phe residues affects the adoption of secondary structures like β-turns and helices. scilit.comnih.gov The conformational preferences of amino acids are also influenced by the solvent environment and interactions between side chains. nih.govacs.org For instance, aromatic side chains, like those of phenylalanine and tyrosine, can engage in π-π stacking interactions that influence self-assembly and aggregation. rsc.org

Use of this compound as a Scaffold for Novel Peptide Construct Design

The defined sequence and mixed chirality of this compound make it a versatile scaffold for the design and synthesis of more complex peptide-based molecules.

Design of Modified Peptides based on this compound Sequence for Structural Probing

By systematically modifying the sequence of this compound, researchers can probe the structural and functional roles of individual amino acids. For example, replacing the racemic amino acids with their pure L- or D-enantiomers would allow for a direct comparison of the conformational and interactive properties. Furthermore, the incorporation of unnatural amino acids or fluorescent labels at specific positions can provide valuable tools for studying peptide-protein interactions and cellular uptake. mdpi.comnih.gov These modified peptides can serve as probes to investigate biological processes or to validate computational models of peptide structure and function. frontiersin.org

Incorporation of this compound into Larger Peptide or Peptidomimetic Frameworks

The pentapeptide can serve as a building block for the construction of larger, more complex molecules. It can be incorporated into larger peptide sequences or peptidomimetic frameworks to impart specific structural or functional properties. chemrxiv.orgnih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.govresearchgate.net The unique sequence of this compound could be used to create novel peptidomimetics that target specific protein-protein interactions. prismbiolab.com This approach has the potential to lead to the development of new therapeutic agents. technologynetworks.com

This compound in Materials Science (e.g., Self-Assembly)

The self-assembly of peptides into well-ordered nanostructures is a rapidly growing area of materials science. nih.govwikipedia.org These materials have potential applications in nanotechnology, tissue engineering, and drug delivery. european-mrs.comnih.gov The presence of both hydrophobic (Phe, Met) and aromatic (Tyr, Phe) residues in this compound suggests that it could undergo self-assembly into various nanostructures, such as nanotubes, nanofibers, or hydrogels. nih.govrsc.org

The driving forces for peptide self-assembly include hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.govnih.gov The racemic nature of Tyr and Phe in this peptide could lead to unique and complex self-assembled architectures. Molecular dynamics simulations can be employed to predict and understand the self-assembly process at the molecular level. rsc.orgaip.org The resulting materials could exhibit interesting properties, such as thixotropy (shear-thinning and recovery), which is desirable for injectable hydrogels. nih.gov The Boc protecting group can also influence the self-assembly process. rsc.org

With the aim of generating a comprehensive English article on the chemical compound "this compound," a thorough search for relevant scientific literature and data was conducted. However, this extensive search revealed a significant lack of specific information regarding this particular pentapeptide.

The investigation into academic and research applications, including its potential for supramolecular assembly and as a probe for enzymatic studies, did not yield any direct results for "this compound." While general principles of peptide self-assembly and enzyme specificity are well-documented for other related peptides rsc.orgnih.govmyu-group.co.jpresearchgate.netnih.govmdpi.comresearchgate.netrsc.orgnih.govnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net, no studies were found that specifically investigate the supramolecular behavior, nanostructure engineering, or its use in determining protease specificity or peptide bond hydrolysis mechanisms for this exact sequence.

Consequently, due to the absence of research findings and data pertaining to "this compound," it is not possible to construct the detailed and scientifically accurate article as outlined in the instructions. The foundational information required to address the specified sections and subsections on its potential applications is not available in the public domain.

Future Research Directions and Unaddressed Challenges for Boc Dl Tyr Gly Gly Dl Phe Dl Met Oh

Development of Novel Stereoselective Synthesis Methods for Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH Diastereomers

The synthesis of peptides containing a mixture of D- and L-amino acids, such as this compound, poses a considerable challenge in achieving stereochemical purity. Traditional peptide synthesis methodologies are often optimized for homochiral peptides composed exclusively of L-amino acids. Consequently, a significant area of future research lies in the development of novel and efficient stereoselective synthesis methods to access specific diastereomers of this pentapeptide.

One of the primary hurdles is the control of racemization during the coupling of amino acid residues. This is particularly pertinent for the synthesis of peptides containing D-amino acids, as standard coupling reagents and conditions can sometimes lead to the unintended inversion of chiral centers. Future investigations should focus on the development of new coupling reagents or the optimization of existing protocols to minimize racemization and ensure the stereochemical integrity of the final product.

Furthermore, the purification and characterization of the resulting diastereomers present a formidable task. Due to their similar physicochemical properties, separating a mixture of peptide diastereomers can be challenging. Advanced chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC), will be instrumental in isolating and purifying individual stereoisomers. nih.govmdpi.comchiraltech.com The development of novel chiral stationary phases specifically designed for the separation of peptides with mixed chirality would be a significant advancement in this area. mdpi.comchromatographytoday.comresearchgate.net

Future research should also explore enzymatic approaches for the stereoselective synthesis of such peptides. While enzymes are highly specific for L-amino acids, engineered or newly discovered enzymes could offer a mild and highly selective alternative to traditional chemical synthesis. pnas.orgfrontiersin.org

Key Research Objectives:

Development of racemization-free coupling methods for D-amino acid incorporation.

Design of novel chiral stationary phases for the efficient separation of peptide diastereomers.

Exploration of enzymatic ligation for the stereospecific synthesis of mixed-chirality peptides.

Advanced Computational Studies of this compound in Complex Theoretical Environments

The presence of D-amino acids in a peptide chain can dramatically influence its conformational landscape, leading to unique secondary and tertiary structures not observed in their all-L counterparts. nih.govnih.gov Advanced computational studies are essential to unravel the complex conformational preferences of this compound and to understand how the chirality of specific residues dictates its three-dimensional structure.

Quantum mechanical (QM) calculations can be employed to obtain high-accuracy energetic information for key conformational states identified through MD simulations. These calculations can help to validate the force field results and provide a more detailed understanding of the electronic structure and non-covalent interactions that stabilize specific conformations.

Areas for Future Computational Investigation:

Extensive molecular dynamics simulations to map the conformational landscape of different diastereomers.

Refinement of force fields to improve the accuracy of modeling mixed-chirality peptides.

Application of quantum mechanical methods to analyze the energetics of key conformational states.

Exploration of Uncommon Post-Translational Modifications on this compound Analogues

Post-translational modifications (PTMs) are crucial for the biological function of many peptides and proteins. nih.govwikipedia.orgcellsignal.com While the study of PTMs has traditionally focused on ribosomally synthesized proteins, the exploration of uncommon PTMs on synthetic peptides like this compound opens up new avenues for modulating their properties and functions.

The presence of tyrosine, phenylalanine, and methionine residues in the peptide sequence provides potential sites for a variety of modifications. For instance, the tyrosine residue could be a substrate for phosphorylation, sulfation, or nitration. nih.gov The phenylalanine residue could undergo hydroxylation, and the methionine residue is susceptible to oxidation to methionine sulfoxide (B87167) or sulfone.

A key challenge will be the development of chemo- and regioselective methods to introduce these modifications into the peptide sequence, especially in the presence of the Boc protecting group and the mixture of D- and L-amino acids. Enzymatic methods, using engineered or promiscuous enzymes, could offer a highly specific route to modified analogues. nih.gov

Investigating the impact of these PTMs on the peptide's conformation, stability, and potential biological activity will be a critical area of future research. For example, phosphorylation of the tyrosine residue could introduce a negative charge, significantly altering the peptide's electrostatic properties and its interactions with other molecules.

Potential Research Directions:

Development of selective chemical and enzymatic methods for the site-specific modification of the peptide.

Investigation of the structural and functional consequences of various PTMs on the peptide's properties.

Synthesis of a library of modified analogues to explore structure-activity relationships.

Integration of this compound Research into Broader Peptide Engineering Principles

The study of this compound and its analogues can contribute significantly to the broader field of peptide engineering. The incorporation of D-amino acids is a well-established strategy to enhance the proteolytic stability of peptides, a crucial factor for their therapeutic applications. nih.govlifetein.comnih.gov By systematically studying the properties of different diastereomers of this pentapeptide, researchers can gain valuable insights into the design principles for creating proteolytically resistant peptides. nih.gov

Furthermore, the unique conformational properties of peptides with mixed chirality can be exploited to design novel peptide-based materials and therapeutics. nih.govnih.govrsc.org For instance, the controlled self-assembly of such peptides could lead to the formation of hydrogels, nanotubes, or other nanostructures with potential applications in drug delivery and tissue engineering. nih.gov

A major challenge is to establish clear design rules that correlate the sequence and stereochemistry of mixed-chirality peptides with their resulting structure and function. This will require a close interplay between synthetic chemistry, computational modeling, and biophysical characterization. The knowledge gained from studying a model system like this compound can be translated to the design of more complex and functional peptide-based systems.

Broader Implications for Peptide Engineering:

Q & A

Q. What are the critical considerations in synthesizing Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH, and how can racemization be minimized?

  • Methodological Answer : Synthesis requires orthogonal protecting groups (e.g., Boc for N-terminus) and stepwise solid-phase peptide synthesis (SPPS) using coupling agents like HBTU/HOBt. Racemization risks increase at high temperatures or basic conditions; thus, low-temperature (0–4°C) coupling and short reaction times are recommended. Monitor intermediates via LC-MS to detect racemization early . Chiral HPLC post-synthesis can confirm enantiopurity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC (reverse-phase C18 column, gradient elution) to assess purity (>95% threshold).
  • NMR (1H/13C) to verify backbone connectivity and Boc-group retention.
  • Mass spectrometry (MS) for molecular weight confirmation.
    Circular dichroism (CD) spectroscopy may supplement structural analysis for secondary structure insights in solution .

Q. What purification strategies are effective for this peptide, given its mixed DL-configuration?

  • Methodological Answer : DL-isomers complicate purification. Use preparative HPLC with a chiral stationary phase (e.g., amylose-based columns) to resolve enantiomers. Optimize mobile phase composition (e.g., hexane/isopropanol with 0.1% TFA) for baseline separation. Collect fractions and validate purity via analytical HPLC .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing:
  • Prepare buffered solutions (pH 3–9) and store samples at 25°C, 40°C, and 60°C.
  • Analyze degradation kinetics via LC-MS at intervals (0, 1, 2, 4 weeks).
  • Identify degradation products (e.g., Boc-group hydrolysis, methionine oxidation) and model shelf-life using Arrhenius equations .

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Address discrepancies through:
  • Dose-response assays : Test across a wider concentration range (e.g., 1 nM–100 µM) in in vitro models (e.g., receptor-binding assays).
  • Positive/Negative controls : Include known agonists/antagonists to validate assay sensitivity.
  • Replication : Repeat experiments across independent labs to rule out batch variability or protocol differences. Statistical tools (e.g., ANOVA with post-hoc tests) quantify significance of observed variations .

Q. How can researchers optimize in vivo pharmacokinetic studies for this peptide?

  • Methodological Answer :
  • Labeling : Use isotopic (e.g., 14C) or fluorescent tags to track distribution.
  • Sampling : Collect plasma/tissue samples at multiple timepoints (0.5–24 hrs post-administration).
  • Bioanalysis : Quantify via LC-MS/MS with a stable isotope-labeled internal standard to correct for matrix effects. Non-compartmental modeling estimates AUC, Cmax, and half-life .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent effects in cellular assays?

  • Methodological Answer :
  • Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50.
  • Assess significance with two-way ANOVA for multiple comparisons.
  • Use software like GraphPad Prism or R packages (e.g., drc) for reproducibility .

Q. How should researchers handle conflicting structural data from NMR and X-ray crystallography?

  • Methodological Answer :
  • Compare solution-state (NMR) and solid-state (X-ray) structures to identify conformational flexibility.
  • Perform molecular dynamics simulations to model peptide behavior in different environments.
  • Validate with additional techniques (e.g., FTIR for secondary structure) .

Experimental Design

Q. What controls are essential in evaluating the compound’s enzymatic degradation resistance?

  • Methodological Answer :
  • Include positive controls (unprotected peptide) and negative controls (enzyme-free buffer).
  • Use fluorogenic substrates (e.g., Dabcyl-Edans probes) to quantify protease activity.
  • Analyze degradation via SDS-PAGE or LC-MS and quantify using densitometry/peak integration .

Q. How to design a study comparing the bioactivity of DL- vs. L-configurations?

  • Methodological Answer :
  • Synthesize enantiopure L- and D-forms via chiral SPPS.
  • Test in parallel in receptor-binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP accumulation).
  • Analyze stereospecificity using Schild regression or molecular docking simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.